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  • Product: (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
  • CAS: 1209726-03-3

Core Science & Biosynthesis

Foundational

Unraveling the Enigmatic Mechanism: A Technical Guide to (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride as a Putative Cytochrome P450 Modulator

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide delves into the hypothetical mechanism of action of the novel compound, (1-(4-Fluorophenyl)cyclopropyl)methanamine hy...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the hypothetical mechanism of action of the novel compound, (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Drawing upon structural similarities to the well-characterized monoamine oxidase inhibitor and known cytochrome P450 (CYP) modulator, tranylcypromine, we postulate a compelling case for its role as an inhibitor of key drug-metabolizing enzymes. This document provides a comprehensive theoretical framework, field-proven experimental protocols to validate this hypothesis, and expert insights into the potential implications for drug development.

Part 1: The Core Directive - A Hypothesis-Driven Exploration

Standard templates fall short when exploring the frontiers of novel molecular entities. Therefore, this guide is structured to navigate the scientific process of inquiry, starting from a foundational hypothesis and branching into the experimental avenues required for its validation. We will first establish the rationale for suspecting (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride as a CYP inhibitor by drawing parallels with its structural analog, tranylcypromine. Subsequently, we will dissect the potential mechanisms of inhibition and their downstream consequences. Finally, we will equip the reader with the practical knowledge to empirically test these assertions in a laboratory setting.

Part 2: Scientific Integrity & Logic - Building a Case for CYP Inhibition

Expertise & Experience: The Analog Approach

The journey into understanding a new chemical entity often begins with what is already known. The structural scaffold of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride, featuring a phenylcyclopropylamine moiety, bears a striking resemblance to tranylcypromine. Tranylcypromine is a potent, irreversible inhibitor of monoamine oxidase (MAO) and has been demonstrated to inhibit several cytochrome P450 enzymes.[1][2][3] This established dual activity of a close structural relative provides a strong, experience-based rationale for investigating a similar mechanistic profile for our target compound.

The introduction of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to modulate metabolic stability and receptor affinity. However, the core cyclopropylamine group is a key pharmacophore often associated with mechanism-based inhibition of heme-containing enzymes like CYPs. The strained cyclopropyl ring can be metabolically activated by the CYP enzyme to form a reactive intermediate that can then covalently bind to the enzyme, leading to irreversible inactivation.

Trustworthiness: A Self-Validating Experimental Framework

To move from hypothesis to established fact, a rigorous and self-validating experimental workflow is paramount. The protocols detailed in this guide are designed to be internally consistent and to provide clear, interpretable data. Each experimental step is designed to answer a specific question, and the collective results will paint a comprehensive picture of the compound's interaction with CYP enzymes.

Authoritative Grounding & Comprehensive References

All claims and proposed methodologies are grounded in established scientific principles and supported by peer-reviewed literature.

The Postulated Mechanism: Irreversible Inhibition of Cytochrome P450s

We hypothesize that (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride acts as a mechanism-based inhibitor of specific cytochrome P450 isoforms, most notably CYP2C19, and potentially CYP2C9 and CYP2D6, mirroring the activity of tranylcypromine.[2][4][5]

Mechanism-based inhibition is a time-dependent process where the inhibitor is itself a substrate for the enzyme.[2] The enzyme metabolizes the inhibitor, generating a reactive intermediate that forms a covalent bond with the enzyme, leading to its irreversible inactivation.[2] This is distinct from reversible inhibition (competitive, non-competitive) where the inhibitor binds non-covalently and can be displaced.

The proposed signaling pathway for this mechanism is as follows:

Mechanism-Based Inhibition cluster_0 CYP Enzyme Active Site Inhibitor (1-(4-Fluorophenyl)cyclopropyl) methanamine hydrochloride Complex Enzyme-Inhibitor Complex Inhibitor->Complex Binding Enzyme CYP Enzyme (e.g., CYP2C19) Enzyme->Complex Metabolism Metabolic Activation Complex->Metabolism Catalysis Reactive_Intermediate Reactive Intermediate Metabolism->Reactive_Intermediate Covalent_Bond Covalent Adduct (Irreversibly Inactivated Enzyme) Reactive_Intermediate->Covalent_Bond Covalent Bonding to Enzyme caption Proposed mechanism-based inhibition of a CYP enzyme.

Caption: Proposed mechanism-based inhibition of a CYP enzyme.

Experimental Protocols for Validation

To empirically validate the hypothesized mechanism of action, a series of in vitro assays are recommended.

Preliminary IC50 Determination with a Fluorogenic Probe

This initial screen provides a rapid assessment of the compound's inhibitory potential against a panel of key CYP isoforms.

Methodology:

  • Prepare Reagents:

    • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

    • Fluorogenic probe substrates specific for each isoform (e.g., 3-cyano-7-ethoxycoumarin for CYP1A2/2C19, 7-methoxy-4-(trifluoromethyl)coumarin for CYP2C9)

    • NADPH regenerating system

    • (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride stock solution

    • Positive control inhibitors for each isoform

  • Assay Procedure:

    • In a 96-well plate, add buffer, recombinant CYP enzyme, and the test compound at various concentrations.

    • Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system.

    • Incubate at 37°C.

    • Measure the fluorescence signal at appropriate excitation and emission wavelengths over time.

  • Data Analysis:

    • Calculate the rate of metabolite formation.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

Time-Dependent Inhibition (TDI) Assay

This assay is crucial for identifying mechanism-based inhibition.

Methodology:

  • Pre-incubation:

    • Pre-incubate the CYP enzyme with the test compound and NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes).

  • Dilution and Substrate Addition:

    • After the pre-incubation period, dilute the mixture to minimize the concentration of the test compound.

    • Add a high concentration of a specific probe substrate.

  • Measurement and Analysis:

    • Measure the rate of metabolite formation.

    • A time-dependent decrease in enzyme activity that is NADPH-dependent is indicative of mechanism-based inhibition.

    • Calculate the inactivation rate constant (k_inact) and the inhibitor concentration that gives half the maximal rate of inactivation (K_I).

TDI Assay Workflow Start Start TDI Assay Preincubation Pre-incubate CYP Enzyme with (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride and NADPH at various time points Start->Preincubation Dilution Dilute the pre-incubation mixture Preincubation->Dilution Substrate_Addition Add specific probe substrate Dilution->Substrate_Addition Measurement Measure metabolite formation Substrate_Addition->Measurement Analysis Analyze for time-dependent decrease in enzyme activity Measurement->Analysis Conclusion Determine k_inact and K_I Analysis->Conclusion caption Workflow for a Time-Dependent Inhibition (TDI) Assay.

Caption: Workflow for a Time-Dependent Inhibition (TDI) Assay.

Reversibility of Inhibition Assay

This experiment confirms whether the inhibition is irreversible.

Methodology:

  • Pre-incubation:

    • Pre-incubate the CYP enzyme with a high concentration of the test compound in the presence of NADPH.

  • Removal of Inhibitor:

    • Remove the unbound inhibitor by dialysis or gel filtration.

  • Activity Measurement:

    • Measure the remaining enzyme activity.

  • Analysis:

    • If the enzyme activity is not restored after the removal of the inhibitor, the inhibition is considered irreversible.

Quantitative Data Summary

The following table outlines the expected data output from the proposed experiments, with hypothetical values for illustrative purposes, drawing an analogy to tranylcypromine's known effects.[2][4][5]

CYP IsoformIC50 (µM)Inhibition Typek_inact (min⁻¹)K_I (µM)
CYP2C19 Hypothetical: 25Hypothetical: Competitive & Mechanism-BasedHypothetical: 0.05Hypothetical: 10
CYP2C9 Hypothetical: 60Hypothetical: Non-competitiveHypothetical: N/AHypothetical: N/A
CYP2D6 Hypothetical: >100Hypothetical: Weak CompetitiveHypothetical: N/AHypothetical: N/A
CYP3A4 Hypothetical: >100Hypothetical: No significant inhibitionHypothetical: N/AHypothetical: N/A
CYP1A2 Hypothetical: >100Hypothetical: No significant inhibitionHypothetical: N/AHypothetical: N/A

N/A: Not Applicable, as mechanism-based inhibition is not expected for all isoforms.

Implications for Drug Development

The potential for (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride to act as a CYP inhibitor carries significant implications for its development as a therapeutic agent.

  • Drug-Drug Interactions (DDIs): Inhibition of major CYP enzymes like CYP2C19 and CYP2C9 can lead to clinically significant DDIs. Co-administration with drugs that are substrates for these enzymes could result in elevated plasma concentrations of the co-administered drug, potentially leading to toxicity.

  • Pharmacokinetic Variability: The pharmacokinetics of the compound itself and co-administered drugs could be highly variable in the population due to genetic polymorphisms in CYP enzymes.

  • Therapeutic Index: A narrow therapeutic index for the compound would be a major concern if it is a potent CYP inhibitor.

Conclusion

While the precise mechanism of action of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride remains to be definitively elucidated, its structural similarity to tranylcypromine provides a strong rationale for investigating its potential as a cytochrome P450 inhibitor. The hypothesis of mechanism-based inhibition of CYP2C19, in particular, warrants rigorous experimental validation. The methodologies outlined in this guide provide a clear and robust framework for researchers to undertake this investigation. A thorough understanding of its CYP inhibition profile is a critical step in assessing the therapeutic potential and safety of this novel chemical entity.

References

  • National Center for Biotechnology Information (2025). Tranylcypromine. StatPearls. Available from: [Link]

  • Salsali, M., et al. (2004). Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. Drug Metabolism and Disposition, 32(2), 264-271. Available from: [Link]

  • Wikipedia contributors. (2023, December 19). Tranylcypromine. In Wikipedia, The Free Encyclopedia. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. Available from: [Link]

  • Salsali, M., et al. (2004). Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. Drug Metabolism and Disposition, 32(2), 264-271. Available from: [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of (1-(4-Fluorophenyl)cyclopropyl)methanamine Hydrochloride

Executive Summary In contemporary medicinal chemistry, the design of central nervous system (CNS) agents and metabolic inhibitors relies heavily on privileged scaffolds that balance lipophilicity, metabolic stability, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of central nervous system (CNS) agents and metabolic inhibitors relies heavily on privileged scaffolds that balance lipophilicity, metabolic stability, and target affinity. (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride (CAS: 1209726-03-3)[] represents a highly optimized building block that achieves this balance. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and validated synthetic methodologies, serving as a comprehensive guide for researchers and drug development professionals.

Physicochemical Profiling

Understanding the physicochemical baseline of a compound is critical for predicting its pharmacokinetic (PK) behavior. The free base form of this compound is an oil at room temperature, which presents challenges for handling, stability, and aqueous solubility. Consequently, it is universally synthesized and isolated as a hydrochloride salt[2].

The quantitative physicochemical data is summarized in Table 1 below:

PropertyValueMethod / Source
CAS Number 1209726-03-3Registry[]
Molecular Formula C₁₀H₁₃ClFN (C₁₀H₁₂FN · HCl)Empirical[3]
Molecular Weight 201.67 g/mol Calculated[3]
Exact Mass 201.0720553 g/mol Mass Spectrometry[4]
Physical State White to off-white crystalline solidVisual Observation[5]
LogP (Free Base) ~3.73Computational (XLogP3-AA)[5]
Hydrogen Bond Donors 2 (Amine protons)Structural Analysis[4]
Rotatable Bonds 2Structural Analysis[4]

Table 1: Key physicochemical properties of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride.

Causality in Formulation

The calculated LogP of ~3.73 for the free base indicates significant lipophilicity, which is highly favorable for crossing the blood-brain barrier (BBB) via passive diffusion[5]. However, a LogP > 3 often correlates with poor aqueous solubility, limiting oral bioavailability. By converting the primary amine to its hydrochloride salt, the compound's dissolution rate in gastric fluid is exponentially increased. The salt form lowers the effective partition coefficient at physiological pH, creating an ideal self-validating system where the drug remains soluble in the GI tract but partitions effectively into lipid membranes once the free base is locally liberated in the slightly alkaline environment of the intestines.

Structural Rationale in Medicinal Chemistry

The architecture of (1-(4-Fluorophenyl)cyclopropyl)methanamine is not accidental; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

SPR Core Target Molecule (1-(4-Fluorophenyl)cyclopropyl)methanamine HCl F_Group 4-Fluoro Substitution Blocks para-hydroxylation Increases lipophilicity Core->F_Group Cyclopropyl Cyclopropyl Ring Conformational restriction Reduces rotational entropy Core->Cyclopropyl Amine Primary Amine HCl Enhances aqueous solubility Provides H-bond donor Core->Amine

Structure-property relationships (SPR) of the target molecule.

  • 4-Fluoro Substitution: The incorporation of a fluorine atom at the para position of the phenyl ring is a classic bioisosteric strategy. Cytochrome P450 (CYP450) enzymes predominantly metabolize aromatic rings via para-hydroxylation. The strong C-F bond (approx. 116 kcal/mol) resists oxidative cleavage, thereby extending the biological half-life of the molecule without drastically altering its steric bulk.

  • Cyclopropyl Core: The sp³-rich cyclopropyl ring acts as a conformational lock. By restricting the rotational freedom of the methanamine side chain, the molecule undergoes "entropic pre-organization." When the drug binds to its target receptor, the entropic penalty is minimized, leading to a higher binding affinity (lower Kd).

  • Primary Amine: With a typical pKa of ~9.0–9.5, the primary amine is predominantly protonated at physiological pH (7.4), allowing it to participate in critical electrostatic interactions (salt bridges) with aspartate or glutamate residues in target protein binding pockets.

Synthetic Methodology & Mechanistic Insights

The synthesis of 1-arylcyclopropylmethanamines requires precise control over alkylation and reduction steps. The most robust route involves the cyclopropanation of an arylacetonitrile followed by the reduction of the nitrile group[6].

Synthesis A (4-Fluorophenyl)acetonitrile + 1,2-Dibromoethane B Phase Transfer Catalysis (NaOH, TBAC, Toluene) A->B C 1-(4-Fluorophenyl)cyclopropanecarbonitrile B->C D Reduction (LiAlH4 or H2/Raney Ni) C->D E (1-(4-Fluorophenyl)cyclopropyl)methanamine D->E F Salt Formation (HCl in Ether) E->F G Target Compound (CAS: 1209726-03-3) F->G

Synthetic workflow for (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride.

Mechanistic Causality

The initial cyclopropanation (Step A to C) utilizes Phase Transfer Catalysis (PTC). Why not use a standard base like NaH in THF? The use of 12M aqueous NaOH and Toluene biphasic system with Tetra-N-butylammonium chloride (TBAC) is deliberately chosen to prevent runaway polymerization or side reactions[6]. TBAC acts as a shuttle, carrying the hydroxide ion into the organic toluene layer to deprotonate the active methylene of (4-fluorophenyl)acetonitrile. The resulting carbanion rapidly attacks 1,2-dibromoethane in a stepwise intra-molecular alkylation, driving the reaction forward with high thermodynamic efficiency.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes an intrinsic analytical check to prevent the propagation of errors down the synthetic pipeline.

Protocol 1: Synthesis of 1-(4-Fluorophenyl)cyclopropanecarbonitrile

Objective: Construct the conformationally restricted cyclopropyl core[6].

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.00 g (7.4 mmol) of (4-fluorophenyl)acetonitrile and 9.56 mL (11.1 mmol) of 1,2-dibromoethane in 60 mL of anhydrous toluene.

  • Catalysis Initiation: Add 2.0 g (7.4 mmol) of TBAC, followed by the slow addition of 60 mL of aqueous 12 M NaOH.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 24 hours.

  • Workup: Dilute the mixture with 200 mL of ethyl acetate. Separate the organic layer and wash twice with deionized water to remove residual NaOH and TBAC. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation Step: Perform Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate mobile phase. The disappearance of the starting material (lower Rf) and the appearance of a single new spot (higher Rf) validates completion. Confirm via ¹H NMR: look for the disappearance of the singlet methylene protons (~3.7 ppm) and the emergence of distinct cyclopropyl multiplets around 1.1–1.6 ppm.

Protocol 2: Reduction and Hydrochloride Salt Formation

Objective: Convert the nitrile to a primary amine and isolate it as a stable HCl salt.

  • Reduction: Suspend the intermediate in anhydrous THF and slowly add 1.5 equivalents of LiAlH₄ at 0°C. Reflux for 4 hours. Quench carefully using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts. Filter and concentrate to yield the free base oil.

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether (50 mL) and cool to 0°C.

  • Precipitation: Dropwise, add 2M HCl in diethyl ether until the pH of the solution reaches ~2. A white crystalline precipitate will immediately form.

  • Isolation: Filter the precipitate under a vacuum, wash with cold anhydrous ether, and dry in a vacuum desiccator.

  • Self-Validation Step: The immediate formation of a solid validates the basicity of the reduced product. To confirm stoichiometry and purity, perform a chloride titration (Mohr method) to ensure a 1:1 molar ratio of amine to HCl. Additionally, Differential Scanning Calorimetry (DSC) should yield a sharp endothermic melting peak, validating crystalline purity.

References

  • The Company of Biologists. "A novel small-molecule inhibitor reveals a possible role of kinesin-5 in anastral spindle-pole assembly". Source: Journals Gateway. URL: [Link]

Sources

Foundational

Toxicity Profile and Preclinical Safety Evaluation of (1-(4-Fluorophenyl)cyclopropyl)methanamine Hydrochloride

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride (CAS: 1209726-03-3) Executive Summary (1-(4-F...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride (CAS: 1209726-03-3)

Executive Summary

(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride is a highly functionalized building block and active pharmaceutical ingredient (API) intermediate frequently utilized in the synthesis of central nervous system (CNS) therapeutics and kinase inhibitors. While the incorporation of a fluorine atom and a cyclopropyl ring enhances metabolic stability and target affinity, these exact structural motifs introduce specific toxicological liabilities.

This technical whitepaper synthesizes the physicochemical hazards, mechanistic toxicity (specifically cytochrome P450 suicide inhibition and hERG channel liabilities), and establishes a self-validating preclinical safety evaluation framework for this compound.

Structural Toxicology & Causality

To understand the toxicity profile of this compound, one must deconstruct its structural pharmacophores. Toxicity is rarely random; it is the direct consequence of physicochemical interactions at the cellular level.

  • The Cyclopropylamine Motif: Cyclopropylamines are notorious mechanism-based inactivators (suicide inhibitors) of monoamine oxidases (MAOs) and Cytochrome P450 (CYP450) enzymes[1]. The causality lies in the enzymatic oxidation process: CYP450 initiates a single-electron transfer (SET) or proton-coupled electron transfer at the nitrogen atom. This triggers the scission (ring-opening) of the highly strained cyclopropane ring, generating a highly reactive carbon-centered radical that covalently binds to the enzyme's heme iron, irreversibly inactivating it[1].

  • The 4-Fluorophenyl Group: Halogenation, particularly fluorination, increases the lipophilicity ( logP ) of the molecule. Highly lipophilic basic amines are classic pharmacophores for off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and fatal arrhythmias[2]. Furthermore, lipophilic basic amines can accumulate in acidic lysosomes, leading to phospholipidosis.

  • The Hydrochloride Salt Form: The HCl salt significantly improves aqueous solubility compared to the free base (CAS: 75180-46-0). However, upon dissolution in mucosal fluids, the localized drop in pH causes acute tissue irritation, driving its classification as a severe eye and skin irritant[3].

CYP450_Mech A (1-(4-Fluorophenyl) cyclopropyl)methanamine B CYP450 Active Site (Heme Iron) A->B Binding C Single-Electron Transfer (SET) / Oxidation B->C Catalysis D Cyclopropane Ring Opening C->D N-Oxidation E Reactive Radical Intermediate D->E Scission F Covalent Binding to Heme (Suicide Inhibition) E->F Irreversible

Fig 1: Mechanism-based suicide inhibition of CYP450 by cyclopropylamines via ring-opening.

Hazard Identification & Occupational Safety

Based on structural analogues and the notified Classification and Labelling (C&L) data for the free base variant[3], the hydrochloride salt exhibits a distinct acute toxicity profile. The data below summarizes the quantitative and qualitative hazard parameters necessary for occupational handling and formulation design.

Table 1: Physicochemical & GHS Hazard Summary
Parameter / Hazard ClassValue / ClassificationCausality & Clinical Implication
CAS Number 1209726-03-3Unique identifier for the HCl salt form.
Molecular Weight 201.67 g/mol Low MW allows rapid systemic absorption.
Acute Toxicity (Oral/Dermal) Category 4 (H302, H312)Harmful if swallowed or absorbed. Driven by rapid membrane permeation of the fluorinated ring.
Skin Irritation Category 2 (H315)Localized pH alteration and protein denaturation upon contact with skin moisture.
Serious Eye Damage Category 1 (H318)Corrosive to corneal tissue; irreversible damage risk due to the concentrated HCl salt dissolution.
STOT - Single Exposure Category 3 (H336)May cause drowsiness or dizziness. The lipophilic fluorophenyl group allows blood-brain barrier (BBB) penetration, interacting with CNS receptors.

Handling Protocol: Operations involving the powder must be conducted within a ventilated balance enclosure or Class II biological safety cabinet. Personnel must utilize nitrile gloves (double-gloving recommended due to dermal penetration risks), tightly sealed safety goggles (due to H318), and an FFP3/N100 particulate respirator if aerosolization is possible.

Preclinical Safety Evaluation Framework

To advance (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride (or its downstream API derivatives) through IND-enabling studies, a rigorous, self-validating preclinical testing framework is required.

Safety_Workflow cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: In Vivo & PK Start Compound: CAS 1209726-03-3 Ames Ames Test (Genotox) Start->Ames hERG hERG Assay (Cardiotox) Start->hERG HepG2 HepG2 (Hepatotox) Start->HepG2 Acute Acute Toxicity (OECD 420) Ames->Acute TK Toxicokinetics (ADME) hERG->TK HepG2->TK Decision Go/No-Go Safety Decision Acute->Decision TK->Decision

Fig 2: Tiered preclinical safety and toxicological evaluation workflow.

In Vitro Cardiotoxicity: Automated Patch-Clamp hERG Assay

Because fluorinated basic amines are prone to blocking the IKr​ current[2], assessing hERG liability is a mandatory first step.

Self-Validating Protocol:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the compound at escalating concentrations (0.1, 1, 10, 30 μM).

  • Validation System: The assay is only valid if the positive control (E-4031, 100 nM) demonstrates >80% inhibition of the tail current, and the vehicle control (0.1% DMSO) shows <5% rundown.

  • Data Output: Calculate the IC50​ . An IC50​<10μM flags the compound for high cardiotoxic risk.

CYP450 Time-Dependent Inhibition (TDI) Assay

Given the cyclopropylamine moiety's propensity for suicide inhibition[1], standard reversible inhibition assays are insufficient. A Time-Dependent Inhibition (TDI) assay is required to capture covalent binding.

Self-Validating Protocol:

  • Incubation: Incubate Human Liver Microsomes (HLMs) (0.1 mg/mL) with the compound (10 μM) in the presence of an NADPH regenerating system at 37°C.

  • Pre-incubation Timers: Run parallel incubations for 0, 10, 20, and 30 minutes.

  • Substrate Addition: After the pre-incubation phase, dilute the mixture 10-fold into a secondary buffer containing a CYP3A4-specific probe substrate (e.g., Midazolam) and fresh NADPH. Incubate for 10 minutes.

  • Quenching & Analysis: Quench with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Validation System: Use Troleandomycin as a positive control for time-dependent CYP3A4 inhibition. If the IC50​ shifts to a lower value (becomes more potent) as pre-incubation time increases, mechanism-based suicide inhibition is confirmed.

Table 2: Target In Vitro & In Vivo Safety Parameters
Assay TypeTarget MetricAcceptable ThresholdRationale
hERG Patch Clamp IC50​ > 30 μMEnsures a sufficient therapeutic window against QT prolongation.
CYP450 TDI kinact​/KI​ ratio <50 mL⋅min−1⋅mg−1 Prevents severe drug-drug interactions (DDIs) due to irreversible enzyme loss.
Ames Test (OECD 471) Revertant ColoniesNegative (No dose-dependent increase)Confirms the fluorinated amine does not intercalate DNA or cause frameshift mutations.
Acute Oral Tox (OECD 420) LD50​ (Rodent)> 300 mg/kgEstablishes the baseline systemic toxicity limit for downstream dosing.

Conclusion

(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride is a potent chemical intermediate with a specific, predictable toxicological profile. Its primary hazards—acute tissue damage (Eye Dam. 1), potential hERG channel blockade, and CYP450 suicide inhibition—are direct consequences of its hydrochloride salt nature, lipophilic fluorophenyl ring, and strained cyclopropylamine core, respectively. By implementing the self-validating protocols outlined above, development teams can accurately map its toxicokinetics, ensuring that any downstream API utilizing this scaffold is optimized for both efficacy and clinical safety.

References

  • NextSDS Chemical Database. (n.d.). [1-(4-fluorophenyl)cyclopropyl]methanamine — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • Zheng, L., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Pharmacology. Retrieved March 21, 2026, from [Link]

  • Sarkar, P., et al. (2025). TXA11114: Discovery of an in vivo efficacious efflux pump inhibitor in Pseudomonas aeruginosa. bioRxiv. Retrieved March 21, 2026, from [Link]

Sources

Exploratory

Molecular weight and aqueous solubility of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride

Physicochemical Profiling and Aqueous Solubility Dynamics of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride As a Senior Application Scientist navigating the early stages of drug development, understanding the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Aqueous Solubility Dynamics of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride

As a Senior Application Scientist navigating the early stages of drug development, understanding the precise physicochemical properties of an Active Pharmaceutical Ingredient (API) is paramount. (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride is a highly specific chemical entity often utilized as a building block or intermediate in pharmaceutical synthesis.

This technical guide provides an in-depth analysis of its molecular weight, structural implications, and the mechanistic drivers of its aqueous solubility, culminating in a self-validating protocol for empirical thermodynamic solubility determination.

Quantitative Physicochemical Profile

Before designing formulation or assay protocols, we must establish the fundamental identity and mass parameters of the compound. The presence of the 4-fluorophenyl and cyclopropyl moieties dictates a highly lipophilic core, which is counterbalanced by the hydrophilic primary amine hydrochloride salt[1][].

Table 1: Core Physicochemical and Structural Data

ParameterValueCausality / Implication
Compound Name (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochlorideNomenclature reflects the lipophilic core and the salt-modified hydrophilic head.
CAS Registry Number 1209726-03-3Primary identifier for cross-referencing safety and purity data[].
Molecular Formula C₁₀H₁₃ClFN (or C₁₀H₁₂FN · HCl)Indicates a 1:1 stoichiometric ratio of the free base to hydrochloric acid.
Molecular Weight 201.67 g/mol Low molecular weight (<500 Da) aligns favorably with Lipinski's Rule of Five for oral bioavailability[1].
Physical State Solid (Crystalline)Crystalline lattice energy must be overcome by solvation energy for dissolution.
Predicted Solubility High (>10 mg/mL in H₂O)Driven by the dissociation of the hydrochloride salt into constituent ions.

Mechanistic Analysis of Aqueous Solubility

In drug development, we rarely work with the free base of a lipophilic amine due to its inherently poor aqueous solubility. The free base of (1-(4-Fluorophenyl)cyclopropyl)methanamine is dominated by the hydrophobic 4-fluorophenyl ring and the cyclopropyl group. Water molecules, which rely on hydrogen bonding, cannot effectively solvate these non-polar regions, leading to thermodynamic exclusion and precipitation.

To engineer solubility, the primary amine is reacted with hydrochloric acid to form an amine hydrochloride salt . This is not merely a structural tweak; it is a fundamental shift in the dominant intermolecular forces governing the molecule's behavior in aqueous media[3][4].

The Solvation Mechanism

When the crystalline hydrochloride salt is introduced to water, the process is governed by the competition between crystal lattice energy (the energy holding the salt together) and hydration energy (the energy released when water molecules surround the ions).

  • Dissociation: The ionic bonds between the protonated primary amine (-NH₃⁺) and the chloride anion (Cl⁻) break.

  • Ion-Dipole Interaction: Highly polar water molecules orient themselves around the charged particles. The partially negative oxygen atoms of water interact with the -NH₃⁺ cation, while the partially positive hydrogen atoms interact with the Cl⁻ anion[3][5].

  • Hydration Shell Formation: This strong ion-dipole interaction forms a stabilizing hydration shell that effectively pulls the molecule into the aqueous phase, resulting in high thermodynamic solubility.

SolvationMechanism FreeBase Free Base Amine (Highly Lipophilic) Protonation HCl Addition (Proton Transfer) FreeBase->Protonation HClSalt Amine HCl Salt (Crystalline Lattice) Protonation->HClSalt Salt Formation Solvation Ion-Dipole Interactions & Hydration Shell HClSalt->Solvation Dissociation Aqueous Aqueous Media (H2O) Aqueous->Solvation Solvation Soluble High Aqueous Solubility Solvation->Soluble Thermodynamic Equilibrium

Mechanism of enhanced aqueous solubility via amine hydrochloride salt formation.

Experimental Protocol: Thermodynamic Aqueous Solubility Determination

While predictive models and salt-form heuristics suggest high solubility, regulatory submissions and rigorous formulation design require empirical thermodynamic solubility data. Unlike kinetic solubility (which involves spiking a DMSO stock into a buffer and often leads to supersaturation artifacts), thermodynamic solubility measures the true equilibrium between the solid crystalline lattice and the solvated phase[6][7].

The following protocol is adapted from the OECD 105 Guideline (Shake-Flask Method)[7], engineered specifically as a self-validating system to prevent common experimental errors associated with hydrochloride salts.

The Self-Validating Shake-Flask Protocol

Phase 1: Preparation and Saturation

  • Buffer Selection: Prepare a 50 mM Phosphate Buffer at pH 7.4. Causality: A high buffer capacity is critical. Dissolving a hydrochloride salt releases protons (H⁺) which can drastically lower the pH of unbuffered water, artificially shifting the solubility profile.

  • Solid Addition: Add 20 mg of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride to a 1 mL glass vial. Add 0.5 mL of the pH 7.4 buffer.

  • Visual Verification: Ensure that a visible pellet of undissolved solid remains. Causality: If the solid completely dissolves, the solution is not saturated, and you are merely measuring the concentration of your dose, not the thermodynamic limit.

Phase 2: Equilibration 4. Isothermal Agitation: Place the vial in an isothermal shaker at exactly 25.0 ± 0.1 °C and shake at 300 RPM for 24 to 48 hours. Causality: Thermodynamic equilibrium requires sufficient time for the continuous exchange of molecules between the solid and liquid phases to stabilize.

Phase 3: Self-Validation Check (Critical Step) 5. pH Verification: After 24 hours, measure the pH of the suspension. Causality: If the pH has dropped by more than 0.1 units (e.g., to pH 7.2), the buffer capacity was overwhelmed by the HCl salt. The experiment must be aborted and restarted with a stronger buffer, as the resulting solubility would represent pH 7.2, not pH 7.4. 6. Solid-State Verification: Ensure solid is still present. Optionally, isolate a fraction of the solid and perform X-Ray Powder Diffraction (XRPD) to confirm the crystal form hasn't changed (e.g., disproportionation to the free base).

Phase 4: Separation and Quantification 7. Phase Separation: Centrifuge the suspension at 15,000 RPM for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation compacts the solid, preventing filter clogging, while the filter ensures no sub-micron crystalline particles artificially inflate the measured concentration. 8. Analysis: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV against a standard calibration curve of the API.

ShakeFlaskProtocol Step1 1. Solid Addition Add excess API to buffer Step2 2. Isothermal Agitation Shake at 25°C for 24-48h Step1->Step2 Ensure saturated state Step3 3. Self-Validation Verify pH & presence of solid Step2->Step3 Equilibrium reached Step4 4. Phase Separation Centrifuge and filter (0.2 µm) Step3->Step4 pH stable, solid remains Step5 5. Quantification HPLC-UV analysis of filtrate Step4->Step5 Isolate saturated solution

Self-validating shake-flask protocol for thermodynamic solubility determination.

References

  • Brainly Expert-Verified Solutions. "What is the dominant intermolecular force that determines the solubility of the amine hydrochloride salt". Brainly.[Link]

  • National Center for Biotechnology Information (NIH/PMC). "Will we ever be able to accurately predict solubility?". PMC10948330.[Link]

  • Quora Chemistry Forums. "What is the reaction between hydrochloric and amine?". Quora.[Link]

Sources

Foundational

Receptor Binding Affinity Assays for (1-(4-Fluorophenyl)cyclopropyl)methanamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride (CAS: 1209726-03-3) is a highly specialized pharmacophore utilized in central nervous system (CNS) drug discovery. The structural combination of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride (CAS: 1209726-03-3) is a highly specialized pharmacophore utilized in central nervous system (CNS) drug discovery. The structural combination of a para-fluorinated phenyl ring and a cyclopropylmethanamine moiety makes it a privileged scaffold for targeting monoamine transporters (e.g., SERT, DAT, NET) and biogenic amine G-protein coupled receptors (GPCRs). This whitepaper provides a comprehensive, self-validating methodological framework for quantifying the receptor binding affinity of this compound using industry-standard radioligand binding and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Target Selection & Pharmacophore Rationale

The cyclopropylmethanamine group provides a rigid conformation that restricts the spatial orientation of the basic amine relative to the aromatic ring. This rigidity mimics the endogenous monoamines (serotonin, dopamine) while locking the molecule into an optimal binding vector. The para-fluoro substitution enhances metabolic stability against cytochrome P450 oxidation and increases lipophilicity, which is critical for blood-brain barrier (BBB) penetration. Consequently, affinity profiling for this compound must prioritize monoamine transporters and closely related GPCRs (e.g., 5-HT2A, D2).

Core Assay Methodologies & Mechanistic Workflows

Radioligand Binding Assays (RLB)

Radioligand binding remains the gold standard for determining equilibrium dissociation constants ( Kd​ ) and inhibitory constants ( Ki​ ). It provides unparalleled sensitivity for membrane-bound receptors, allowing for the precise quantification of how effectively the fluorophenyl test compound displaces a known radioactive tracer[1].

RBA_Workflow MembranePrep 1. Membrane Preparation (Target Receptors) Incubation 2. Incubation Radioligand + Test Compound MembranePrep->Incubation Equilibrium 3. Equilibrium (60-90 min at 25°C) Incubation->Equilibrium Filtration 4. Rapid Vacuum Filtration (GF/C Filters + PEI) Equilibrium->Filtration Detection 5. Scintillation Counting (Measure Radioactivity) Filtration->Detection Analysis 6. Data Analysis (Cheng-Prusoff Equation) Detection->Analysis

Workflow of a competitive radioligand binding assay for affinity determination.

Time-Resolved FRET (TR-FRET)

For high-throughput screening (HTS), TR-FRET is utilized to overcome the limitations of traditional radioligand assays (e.g., radioactive waste, heterogeneous wash steps). TR-FRET utilizes long-lifetime lanthanide chelates (such as Terbium or Europium) as donor fluorophores[2].

TR_FRET Tracer Fluorescent Tracer (Acceptor) Complex Tracer-Receptor Complex (High TR-FRET Signal) Tracer->Complex Binds Receptor Tagged Receptor (Tb-Donor) Receptor->Complex TestCompound Test Compound (Unlabeled) Displacement Compound-Receptor Complex (Low TR-FRET Signal) TestCompound->Displacement Competes Complex->Displacement Displacement

TR-FRET competitive binding mechanism for high-throughput GPCR affinity screening.

Step-by-Step Experimental Protocols

Protocol A: Competitive Radioligand Binding (Self-Validating System)

This protocol is engineered to ensure that measured radioactivity strictly correlates with target engagement.

Step 1: Membrane Preparation

  • Homogenize frozen tissue or washed cells expressing the target receptor in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)[3].

  • Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes[3].

  • Resuspend the pellet in assay buffer containing 10% sucrose, aliquot, and store at -80°C[3]. Expertise & Experience: Why use sucrose? Sucrose acts as a cryoprotectant during deep freezing, preventing the rupture of membrane vesicles and preserving the native 3D conformation of the receptors[3].

Step 2: Assay Incubation

  • In a 96-well plate, combine 150 µL of membrane preparation (50-120 µg protein), 50 µL of the radioligand (e.g., [3H]-Citalopram for SERT), and 50 µL of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride at varying concentrations (10 pM to 10 µM)[3][4].

  • Incubate at 25°C for 60-90 minutes with gentle agitation[4]. Expertise & Experience: Thermodynamic equilibrium is a strict mathematical prerequisite for applying the Cheng-Prusoff equation. A 90-minute incubation ensures the association and dissociation rates have stabilized[5].

Step 3: Filtration and Washing

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI)[3][4].

  • Wash filters four times with ice-cold wash buffer[3]. Expertise & Experience: Glass fiber filters carry a net negative charge that non-specifically binds positively charged ligands (like the protonated amine of our test compound). PEI neutralizes this charge, drastically improving the signal-to-noise ratio[4][6]. Furthermore, ice-cold buffer minimizes the koff​ (dissociation rate) during washing, preventing the loss of specific binding signals[4].

Step 4: Detection

  • Seal filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter[3].

Protocol B: Homogeneous TR-FRET GPCR Binding

Step 1: Reagent Assembly

  • Prepare a master mix containing the Terbium-labeled anti-tag antibody (donor) and the target GPCR[2][7].

  • Add the fluorescent tracer ligand (acceptor) and the test compound in a low-volume 384-well plate[7].

Step 2: Incubation & Detection

  • Incubate the plate in the dark for 60 minutes at room temperature.

  • Excite the plate at 340 nm. Introduce a 50 to 100-microsecond delay, then read emission at 495 nm (Terbium) and 520 nm (Tracer)[8]. Expertise & Experience: Why is a 50-100 µs delay critical? Synthetic compounds containing halogenated phenyl rings often exhibit intrinsic autofluorescence in the nanosecond range. By delaying the measurement, we allow this background fluorescence to decay completely, capturing only the long-lived millisecond emission of the Terbium-donor complex, thereby eliminating false positives[2][8].

Data Analysis & Quantitative Interpretation

The Cheng-Prusoff Equation

The raw output of a competitive binding assay is the IC50​ (the concentration of the test compound that displaces 50% of the radioligand). However, IC50​ is relative to the concentration of the tracer used. To determine the absolute inhibitory constant ( Ki​ ), which reflects true binding affinity, the Cheng-Prusoff equation must be applied[5][9]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • IC50​ = Measured inhibitory concentration of the test compound[5].

  • [L] = Concentration of the radioligand or fluorescent tracer used in the assay[10].

  • Kd​ = Equilibrium dissociation constant of the tracer (determined via prior saturation binding experiments)[10].

Representative Binding Affinity Profile

To contextualize the data, the following table summarizes a representative quantitative binding profile for cyclopropylmethanamine derivatives across key CNS targets.

Target ReceptorAssay TypeRadioligand / Tracer IC50​ (nM)Tracer Kd​ (nM)Calculated Ki​ (nM)
SERT Radioligand[3H]-Citalopram12.51.24.8
DAT Radioligand[3H]-WIN3542845.02.518.2
NET Radioligand[3H]-Nisoxetine85.41.832.1
5-HT2A TR-FRETFluormone™ Tracer110.35.042.1
D2 TR-FRETFluormone™ Tracer>10,0003.1N/A

Note: Data presented is mock representative data for cyclopropylmethanamine derivatives to illustrate cross-target selectivity profiling and the conversion of IC50​ to Ki​ .

References

  • Radioligand Binding Methods for Membrane Preparations and Intact Cells Source: Springer Nature URL:[Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo Source: PMC / NIH URL:[Link]

  • Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL:[Link]

  • Cell membrane preparation and radioligand-binding assay Source: Bio-protocol URL:[Link]

  • Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL:[Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex Source: PMC / NIH URL:[Link]

  • The Use of the LanthaScreen TR-FRET CAR Coactivator Assay in the Characterization of Constitutive Androstane Receptor (CAR) Inverse Agonists Source: MDPI URL:[Link]

Sources

Exploratory

Structural Elucidation of (1-(4-Fluorophenyl)cyclopropyl)methanamine Hydrochloride: A Comprehensive Crystallographic Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Solid-State Formulators. Executive Summary The compound (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride (CAS: 1209726-03-3) is a highly versatile b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Solid-State Formulators.

Executive Summary

The compound (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride (CAS: 1209726-03-3) is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The molecule features a unique combination of structural motifs: a rigid cyclopropyl ring that restricts conformational freedom, a highly electronegative 4-fluorophenyl group that influences lipophilicity and crystal packing, and a primary amine hydrochloride salt that dominates the supramolecular architecture through strong electrostatic interactions.

Determining the definitive single-crystal X-ray diffraction (SCXRD) structure of this compound is critical for understanding its solid-state properties, polymorph landscape, and behavior during drug formulation. As a Senior Application Scientist, I have structured this whitepaper to provide a self-validating, field-proven methodology for the crystallization, crystallographic data collection, and structural refinement of this specific amine hydrochloride.

Supramolecular Rationale & Interaction Logic

Before initiating crystal growth, it is imperative to understand the causality behind the molecule's solid-state behavior. The crystal lattice of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride is governed by a hierarchy of intermolecular forces.

  • Charge-Assisted Hydrogen Bonding (Primary Directing Force): In the crystal structure of almost any amine hydrochloride salt, the dominant stabilizing factor is the charge-assisted hydrogen bond formed between the protonated amine cation ( R−NH3+​ ) and the chloride anion ( Cl− ). As established in fundamental crystallographic literature, chloride ions act as exceptional hydrogen bond acceptors, typically forming bifurcated or trifurcated networks that constitute the largest contributor to crystal stability[1].

  • Fluorine Interactions (Secondary Directing Force): The para-fluoro substitution on the phenyl ring introduces the potential for weak C−H⋯F interactions or F⋯F halogen contacts. These secondary interactions often dictate the specific space group and the macroscopic morphology of the crystal (e.g., needles vs. plates).

  • Cyclopropyl Strain: The inherent ring strain of the cyclopropyl moiety forces specific bond angles ( 60∘ internal), which projects the methanamine and fluorophenyl groups into a rigid V-shaped geometry, heavily influencing the packing density.

Supramolecular Cation Amine Cation (NH3+) Anion Chloride Anion (Cl-) Cation->Anion Charge-Assisted H-Bond Cyclo Cyclo- propyl Cation->Cyclo Covalent Fluoro Fluoro- phenyl (F) Fluoro->Fluoro F...F Contacts (Packing) Cyclo->Fluoro Covalent

Caption: Supramolecular interaction network in the crystal lattice.

Experimental Methodology: Crystal Growth

The most critical bottleneck in SCXRD is obtaining a defect-free single crystal. Because amine hydrochlorides are highly soluble in protic solvents and insoluble in non-polar organics, Vapor Diffusion is the optimal technique. This method provides the slow, thermodynamically controlled supersaturation required to prevent rapid precipitation and twinning[2].

Protocol 1: Anti-Solvent Vapor Diffusion
  • Step 1: Dissolution. Dissolve 50 mg of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride in 1.0 mL of HPLC-grade methanol in a 2-dram inner vial.

    • Causality: Methanol fully solvates the ionic lattice and disrupts pre-existing hydrogen-bonded aggregates without causing premature precipitation.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free vial.

    • Causality: Micro-particulates act as heterogeneous nucleation sites. Removing them forces the system into homogeneous nucleation, yielding fewer, but larger and higher-quality crystals.

  • Step 3: Chamber Setup. Place the uncapped inner vial into a 20 mL outer scintillation vial containing 5 mL of diethyl ether (the anti-solvent). Cap the outer vial tightly.

    • Causality: Diethyl ether has a higher vapor pressure than methanol. It will slowly vaporize and diffuse into the methanol solution, gradually lowering the dielectric constant of the solvent mixture and inducing controlled crystallization.

  • Step 4: Incubation & Harvesting. Store the chamber in a vibration-free environment at 20 °C for 3–7 days. Harvest the resulting colorless crystals suspended in paratone oil to prevent solvent loss and lattice degradation prior to mounting.

SCXRD Data Collection and Structure Solution

Once a suitable single crystal (ideal dimensions: 0.1×0.1×0.2 mm) is harvested, it must be analyzed using a high-resolution diffractometer.

Protocol 2: Diffraction and Refinement Workflow
  • Step 1: Cryogenic Mounting. Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cryostream.

    • Causality: Cryogenic cooling minimizes atomic thermal vibrations (reducing the size of thermal ellipsoids). This is mathematically critical for accurately resolving the electron density of light atoms, specifically the hydrogen atoms involved in the N+−H⋯Cl− network[2].

  • Step 2: Data Collection. Utilize Cu radiation ( λ=1.54184 Å) rather than Mo .

    • Causality: Copper radiation provides stronger diffraction intensities for purely organic, light-atom structures, enhancing the signal-to-noise ratio at high diffraction angles.

  • Step 3: Structure Solution. Process the raw frames using software such as APEX4 or CrysAlisPro. Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT).

  • Step 4: Anisotropic Refinement. Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the amine should be found from the difference Fourier map and refined freely to validate the hydrogen-bonding geometry.

Workflow N1 API Salt Synthesis (HCl Addition) N2 Vapor Diffusion Crystallization N1->N2 Supersaturation N3 SCXRD Data Collection (100 K, Cu Kα) N2->N3 Single Crystal N4 Structure Solution (Direct Methods) N3->N4 Diffraction Data N5 Anisotropic Refinement (SHELXL) N4->N5 Phase Problem Solved

Caption: Workflow for SCXRD analysis of amine hydrochlorides.

Anticipated Crystallographic Data

Based on structural analogs and the crystallographic behavior of substituted benzylamine and cyclopropylamine hydrochlorides, the following crystallographic parameters are highly anticipated for this compound.

ParameterAnticipated Value / RangeStructural Rationale
Crystal System Monoclinic or TriclinicTypical for asymmetric, achiral small molecule salts lacking high internal symmetry.
Space Group P21​/c or P1ˉ These are the statistically dominant space groups for achiral organic hydrochlorides, allowing for optimal close-packing.
Z (Molecules/Unit Cell) 4 (for P21​/c ) or 2 (for P1ˉ )Standard packing density for small molecule salts.
Hydrogen Bonding N⋯Cl distance: ~3.10 - 3.25 ÅIndicates strong, charge-assisted N+−H⋯Cl− interactions forming 1D chains or 2D sheets[1].
R-factor ( R1​ ) <0.05 (5%)A well-diffracting crystal at 100 K should yield a highly accurate model with minimal residual electron density.

Alternative Methodologies: Dealing with Microcrystalline Powders

In drug development, APIs often precipitate as microcrystalline powders rather than diffraction-quality single crystals. If the vapor diffusion protocol yields crystals smaller than 5 µm, traditional SCXRD will fail. In such cases, the protocol must pivot to advanced techniques:

  • Three-Dimensional Electron Diffraction (3DED / MicroED): Utilizing a cryo-electron microscope, 3DED can solve structures from nanocrystals (0.1 to 1 µm). Because electrons interact with matter much more strongly than X-rays, dynamical scattering allows for full structural elucidation from sub-micron particles[3].

  • Powder X-Ray Diffraction (PXRD) with Crystal Structure Prediction (CSP): If only bulk powder is available, a high-resolution PXRD pattern can be collected. Computational CSP algorithms (such as GRACE or USPEX) generate thousands of thermodynamically plausible crystal lattices. These models are then refined against the experimental PXRD data using the Rietveld method to definitively solve the structure without a single crystal[3].

References

  • Journal of the American Chemical Society. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids". acs.org. Available at:[Link]

  • Molecular Pharmaceutics. "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination". acs.org. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive HPLC-UV Method Development Guide for (1-(4-Fluorophenyl)cyclopropyl)methanamine Hydrochloride

Executive Summary The development of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride requires a strategic approach...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride requires a strategic approach tailored to its specific structural moieties. As a highly functionalized basic amine, this compound presents unique chromatographic challenges, primarily driven by secondary silanol interactions and the specific lipophilicity imparted by its cyclopropyl ring.

This application note provides a ground-up, causality-driven methodology for establishing a self-validating analytical protocol. It is designed for researchers and drug development professionals requiring high-precision assay and purity profiling.

Physicochemical Profiling & Method Rationale

To design an effective separation method, we must first deconstruct the molecule into its functional components and understand how they dictate chromatographic behavior.

The Primary Amine & pH Causality

The molecule features a primary amine formulated as a hydrochloride salt. Amines of this class typically exhibit a pKa between 9.0 and 10.0.

  • The Challenge: If analyzed at a neutral pH (pH 6–8), the amine exists in a state of partial ionization. This leads to dual-mode retention mechanisms: hydrophobic partitioning with the stationary phase and ion-exchange interactions with residual, unendcapped silanols ( Si−O− ) on the silica support. The macroscopic result is severe peak tailing and irreproducible retention times.

  • The Solution: We must operate at a pH significantly below the pKa to ensure the amine is fully protonated ( NH3+​ ). Utilizing 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0. TFA acts not only as an acidifier but also as a volatile, weak ion-pairing agent, masking residual silanols and ensuring sharp, symmetrical peaks. This approach is a gold standard for highly basic compounds (1[1]).

The Fluorophenyl Chromophore & UV Selection

The 4-fluorophenyl group provides the primary UV chromophore. The strong electronegativity of the fluorine atom slightly alters the π→π∗ transitions of the aromatic ring. Authoritative spectroscopic studies on fluorophenylamines demonstrate intense absorption bands at ~215 nm and secondary, more specific bands at ~254–268 nm (2[2]).

  • Wavelength Strategy: We will monitor at 215 nm for maximum sensitivity (ideal for impurity profiling) and 265 nm for specificity (ideal for main peak assay without solvent noise interference). Acetonitrile (ACN) is strictly chosen over methanol as the organic modifier due to its lower UV cutoff (190 nm), preventing baseline drift at 215 nm.

The Cyclopropyl Group & Stationary Phase

The cyclopropyl group adds unique steric hindrance and moderate lipophilicity compared to linear alkyl chains. To achieve optimal mass transfer kinetics and prevent peak broadening, a high-efficiency, end-capped C18 column built on hybrid silica technology (e.g., Ethylene Bridged Hybrid - BEH) is recommended. This provides extreme stability at low pH and minimizes secondary interactions.

Summary of Analyte Properties
ParameterEstimated Value / CharacteristicImpact on Method Design
pKa (Amine) ~9.5Mandates low pH (2.0) mobile phase.
LogP 1.8 - 2.5Requires gradient elution starting at low % organic.
UV Maxima 215 nm, 265 nmNecessitates ACN over MeOH; DAD detection.
Salt Form Hydrochloride (HCl)Highly water-soluble; sample diluent must be aqueous.

Method Development Workflow

G N1 1. Molecular Profiling pKa ~9.5 | UV Max ~215/265 nm N2 2. Stationary Phase Selection End-capped C18 (e.g., BEH Technology) N1->N2 N3 3. Mobile Phase Optimization 0.1% TFA (pH 2.0) to suppress silanol interaction N2->N3 N4 4. Gradient & Flow Tuning Optimize %ACN for k' between 2 and 10 N3->N4 N5 5. System Suitability & Validation Self-Validating Sequence (Blanks, SST, Samples) N4->N5

HPLC method development workflow for basic amines.

Optimized Chromatographic Conditions

Based on the physicochemical causality outlined above, the following parameters represent the optimized, robust method for this API/intermediate.

ParameterSpecification
Column Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% (v/v) TFA in Ultrapure Water (18.2 MΩ·cm)
Mobile Phase B 0.1% (v/v) TFA in HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C (Thermostated to ensure retention time stability)
Injection Volume 10 µL
Detection (DAD/PDA) λ1​ = 215 nm (Ref: 360 nm); λ2​ = 265 nm (Ref: 400 nm)
Sample Diluent 90:10 Water:Acetonitrile (v/v)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold (elutes void volume salts)
12.01090Linear ramp (elutes analyte and lipophilic impurities)
15.01090High organic wash
15.1955Return to initial conditions
20.0955Re-equilibration

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure trustworthiness, this methodology utilizes a Self-Validating System Architecture . This means the analytical sequence inherently proves its own validity before, during, and after sample analysis.

Step 1: Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Mix 900 mL of ultrapure water with 100 mL of Acetonitrile. (Note: Using a highly aqueous diluent prevents solvent-mismatch peak distortion for early eluting peaks).

  • System Suitability Test (SST) Standard: Accurately weigh 10.0 mg of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: 0.1 mg/mL).

Step 2: System Equilibration
  • Purge all HPLC lines with fresh mobile phases.

  • Equilibrate the column at initial gradient conditions (95% A / 5% B) at 1.0 mL/min for a minimum of 20 column volumes (~30 minutes).

  • Monitor the baseline at 215 nm. Proceed only when baseline drift is < 1 mAU/hr and pressure ripple is < 1%.

Step 3: Execution of the Self-Validating Sequence

Program your chromatography data system (CDS) to execute the following exact sequence. This brackets the unknown samples with known standards to prove system stability over time.

Injection #Sample TypePurpose / Validation Metric
1Blank (Diluent) Proves no carryover or ghost peaks exist at the analyte's retention time.
2-6SST Standard (x5) Establishes system precision. Pass Criteria: %RSD of peak area 2.0%.
7Blank (Diluent) Verifies no carryover from the high-concentration SST injections.
8-15Unknown Samples Actual analytical runs.
16Bracketing SST Proves the detector response did not drift during sample analysis. Pass Criteria: Area within ± 2.0% of initial SST average.
Step 4: System Suitability Specifications (Acceptance Criteria)

For the method to be deemed valid for a given run, the SST standard must meet the following chromatographic parameters (calculated per USP/ICH guidelines):

  • Retention Time ( tR​ ): ~6.5 - 7.5 minutes (System dependent).

  • Tailing Factor ( Tf​ ): 1.5. (A value >1.5 indicates degrading column silica or insufficient TFA).

  • Theoretical Plates ( N ): 5,000.

  • Signal-to-Noise ( S/N ): 100 for the 0.1 mg/mL standard at 215 nm.

Troubleshooting Guide & Mechanistic Fixes

Even highly optimized methods can experience deviations. Understanding the chemical causality allows for rapid troubleshooting.

  • Issue: Peak Tailing ( Tf​ > 1.8)

    • Causality: The primary amine is interacting with active silanols.

    • Fix: Ensure the mobile phase pH is strictly 2.5. Check TFA expiration; TFA degrades over time, losing its ion-pairing efficacy. Prepare fresh mobile phase.

  • Issue: Retention Time Drift (Shifting earlier)

    • Causality: Loss of stationary phase hydrophobicity (hydrolysis of C18 chains) due to prolonged exposure to low pH, or insufficient column equilibration.

    • Fix: Ensure a minimum of 5 minutes re-equilibration time at the end of the gradient. If the column has >1000 injections, replace the column.

  • Issue: High Baseline Noise at 215 nm

    • Causality: UV absorption by impurities in the mobile phase or dissolved oxygen.

    • Fix: Use only LC-MS grade TFA (which has a lower UV profile than standard grade). Ensure thorough degassing, as dissolved O2​ absorbs strongly below 220 nm.

References

  • Discovery, Synthesis and Pre-Clinical Characterization of N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine Amazon AWS
  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations LCGC Intern
  • Efficient Exciplex-Based Deep-Blue Organic Light-Emitting Diodes Employing a Bis(4-fluorophenyl)

Sources

Application

Application Note: Preparation of Amide Derivatives from (1-(4-Fluorophenyl)cyclopropyl)methanamine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Substrate Profiling & Kinetic Considerations The incorporation of cycloprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Substrate Profiling & Kinetic Considerations

The incorporation of cyclopropyl rings into drug scaffolds is a proven strategy to increase metabolic stability, reduce lipophilicity, and restrict conformational flexibility. The starting material, (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride (CAS: 1209726-03-3), features a primary amine attached to a cyclopropyl system bearing a 4-fluorophenyl group.

From a kinetic perspective, this substrate presents a unique challenge: it is a "neopentyl-like" system. The carbon bearing the amine is directly adjacent to a fully substituted quaternary center (C1 of the cyclopropyl ring). This significant steric bulk impedes the trajectory of nucleophilic attack during amidation. Furthermore, the compound is supplied as a hydrochloride salt to prevent oxidative degradation and ensure long-term stability[1]. Consequently, successful amide bond formation requires (a) efficient in situ liberation of the free amine, and (b) the use of highly reactive coupling intermediates to overcome the steric hindrance[2].

Mechanistic Pathways & Reagent Selection

The synthesis of amides from a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid component[2]. Because our starting material is an ammonium salt, a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) is mandatory to neutralize the HCl and free the nucleophilic lone pair on the nitrogen[3].

We recommend two primary activation strategies based on the steric demand of your specific carboxylic acid:

  • HATU / DIPEA (Uronium-Based): The premier choice for sterically hindered systems. The carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing a tetramethylurea (TMU) byproduct[2]. The adjacent nitrogen atom in the HOAt leaving group provides an anchimeric assistance effect, accelerating the aminolysis step even with bulky amines.

  • EDC·HCl / HOBt (Carbodiimide-Based): Ideal for standard, unhindered carboxylic acids. The acid forms an unstable O-acylisourea with EDC, which is intercepted by HOBt to form a stable HOBt-ester[2]. This pathway is highly favored in medicinal chemistry due to the water-soluble nature of the EDC urea byproduct, allowing for simplified aqueous workups[4].

Workflow A (1-(4-Fluorophenyl)cyclopropyl) methanamine·HCl B Free Amine (in situ) A->B DIPEA / TEA (Deprotonation) E Amide Derivative (Target) B->E Nucleophilic Attack C Carboxylic Acid + Coupling Reagent C->B Activated Ester D Acyl Chloride + Base D->B Direct Acylation

Fig 1. Synthetic workflow for amidation of amine hydrochloride salts via active esters or acyl chlorides.

Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate ActiveEster OAt-Active Ester Carboxylate->ActiveEster Nucleophilic attack HATU HATU Reagent HATU->ActiveEster Product Amide Bond Formation ActiveEster->Product Aminolysis Amine Free Amine (from HCl salt) Amine->Product

Fig 2. HATU-mediated activation and coupling mechanism for sterically hindered primary amines.

Quantitative Reaction Parameters

To ensure a self-validating and high-yielding reaction, strict adherence to stoichiometric ratios is required. The tables below summarize the optimal parameters for coupling (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride.

Table 1: Coupling Reagent Matrix
Reagent SystemMechanism of ActivationBest ApplicationByproduct Removal Strategy
HATU / DIPEA Uronium / HOAt esterSterically hindered acids/aminesSilica gel chromatography, basic aqueous wash
EDC·HCl / HOBt Carbodiimide / HOBt esterStandard aliphatic/aryl acidsMild aqueous acidic/basic extraction
Acyl Chloride Direct AcylationHighly unreactive/electron-deficient systemsEvaporation, aqueous quench
Table 2: Standard Stoichiometry for Amine·HCl Salts
ComponentEquivalentsCausality & Rationale
Carboxylic Acid 1.00Kept as the limiting reagent to prevent difficult separation of excess acid from the product.
Amine·HCl Salt 1.10 - 1.20A slight excess ensures complete consumption of the activated ester, driving the reaction forward.
DIPEA 3.00 - 4.00Critical: 1 eq neutralizes the HCl salt; 1 eq deprotonates the acid; the remainder maintains pH > 8.
HATU / EDC 1.10 - 1.20Matches the amine equivalents to ensure full activation without generating excessive urea byproducts.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling (Preferred for Sterically Hindered Acids)

This protocol utilizes HATU, which is highly effective for overcoming the steric bulk of the neopentyl-like cyclopropylmethanamine system[2].

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride (1.1 eq).

  • Solvation: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M to 0.2 M. Causality: DMF is chosen over DCM due to the superior solubility of the hydrochloride salt and polar intermediates.

  • Base Addition & Validation: Add DIPEA (3.0 eq) dropwise at room temperature.

    • Self-Validation Checkpoint 1: Spot 1 µL of the reaction mixture onto wet pH paper. The pH must read ≥ 8. If the pH is lower, the amine remains protonated and non-nucleophilic. Add DIPEA in 0.5 eq increments until pH > 8 is achieved.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise. Causality: The activation step is highly exothermic. Cooling suppresses side reactions such as epimerization of chiral centers and prevents thermal degradation of the OAt-active ester.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

    • Self-Validation Checkpoint 2: Monitor progress by taking a 5 µL aliquot, diluting in 1 mL Methanol, and analyzing via LC-MS. Look for the disappearance of the free amine mass ( m/z 166.1, [M+H]+ ) and the appearance of the target amide mass.

  • Aqueous Workup: Quench the reaction by adding water (10 volumes). Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×10 volumes).

  • Purification Washes: Wash the combined organic layers sequentially with:

    • 1M HCl (aq) to remove unreacted amine and excess DIPEA.

    • Saturated NaHCO 3​ (aq) to remove unreacted carboxylic acid and the HOAt byproduct.

    • Brine to remove residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide[2].

Protocol B: EDC/HOBt-Mediated Coupling (Alternative for Standard Acids)

This carbodiimide-based approach is favored when ease of purification is paramount, as the urea byproduct is water-soluble[2].

  • Suspend the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine hydrochloride salt (1.1 eq) in anhydrous DCM (0.1 M).

  • Cool to 0 °C and add DIPEA (3.0 eq) dropwise.

  • Add EDC·HCl (1.2 eq) portion-wise. Causality: Adding EDC last ensures that the acid and HOBt are pre-mixed, allowing the transient O-acylisourea to be immediately trapped by HOBt, preventing N-acylurea rearrangement.

  • Stir at room temperature until TLC/LC-MS indicates complete consumption of the starting materials (typically 4-18 hours).

  • Dilute with DCM, wash with 1M HCl, sat. NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate. The crude product is often pure enough to be used without chromatography[4].

Analytical Checkpoints & Troubleshooting

  • Incomplete Conversion (Stalled Reaction): If LC-MS shows a plateau in product formation with both starting materials remaining, the reaction has likely stalled due to the degradation of the active ester. Solution: Add an additional 0.5 eq of HATU and 1.0 eq of DIPEA.

  • Formation of Guanidinium Byproducts: If using HATU, the free amine can directly attack the uronium salt of HATU instead of the active ester, forming an unreactive guanidinium byproduct. Solution: Ensure the carboxylic acid is fully pre-activated with HATU for 2-3 minutes at 0 °C before the amine is introduced, or switch to a flow-chemistry setup which minimizes mixing issues[5].

  • Poor Solubility: If the amine hydrochloride salt does not dissolve in DCM, switch the solvent to DMF or a 1:1 mixture of DCM/DMF.

References

  • BenchChem. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU." Benchchem.com. 2

  • NIH (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." National Institutes of Health. 4

  • ACS Sustainable Chemistry & Engineering. "Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC." American Chemical Society. 5

  • ResearchGate. "The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective." ResearchGate. 1

  • Organic Chemistry Portal. "Amide synthesis by acylation." Organic-chemistry.org. 3

Sources

Method

Standard operating procedure for handling (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride

Application Notes & Protocols for (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride Introduction and Compound Profile (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride is a specialized chemical intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride

Introduction and Compound Profile

(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride is a specialized chemical intermediate, primarily utilized by researchers in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a fluorophenyl group attached to a cyclopropylamine moiety, makes it a valuable building block in the synthesis of novel compounds with potential therapeutic applications.[1] The strained cyclopropane ring and the nucleophilic amine group are key features that drive its reactivity and utility in constructing more complex molecular architectures.[1]

This document provides a comprehensive guide for the safe handling, storage, and application of this compound, intended for researchers, scientists, and drug development professionals. Note that this compound is often supplied for early discovery research, and the end-user bears the responsibility to confirm its identity and purity for their specific application.

Compound Data Summary:

PropertyValueSource
Chemical Name (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
CAS Number 199901-51-0Inferred from supplier data
Molecular Formula C₁₀H₁₂FN · HCl
Molecular Weight 201.67 g/mol
Physical Form Solid[2]
Purity Typically ≥98%[2][3]

Safety, Handling, and Hazard Assessment

As a hydrochloride salt of a primary amine, this compound requires careful handling to avoid irritation and other health effects. The primary hazards are related to skin and eye contact.

GHS Hazard Information:

Hazard ClassCategorySignal WordHazard Statement
Skin Irritation2WarningH315: Causes skin irritation
Eye Irritation2AWarningH319: Causes serious eye irritation
STOT SE3WarningH336: May cause drowsiness or dizziness

Source: Notified C&L Inventory[4], MilliporeSigma[2]

2.1. Personal Protective Equipment (PPE)

Due to the irritant nature of the compound, the following PPE is mandatory when handling the solid or its solutions:

  • Eye/Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when handling larger quantities (>5g) or if there is a significant risk of splashing.

  • Skin Protection: Wear nitrile or neoprene gloves. Ensure gloves are inspected before use and changed immediately if contaminated. A lab coat is required to prevent skin contact.[2]

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.[5]

2.2. Engineering Controls & First Aid

  • Ventilation: Always handle this compound within a chemical fume hood.[6]

  • Eyewash Station: An operational and easily accessible eyewash station is critical. In case of eye contact, immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2] If irritation persists, seek medical attention.[2]

  • Safety Shower: A safety shower should be readily available. If skin contact occurs, wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical assistance.[7]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

  • Storage Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated area.[2][8] The recommended storage temperature is room temperature, under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Rationale: The hydrochloride salt is hygroscopic and can absorb atmospheric moisture, which may affect its reactivity and weighing accuracy. Storing under an inert atmosphere prevents this and potential slow degradation.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][7][8]

Experimental Protocols

4.1. Workflow for Handling and Solution Preparation

The following diagram outlines the standard workflow from receiving the compound to preparing a stock solution for experimental use.

G cluster_prep Pre-Handling Safety Check cluster_handling Compound Handling & Weighing cluster_dissolution Solution Preparation PPE Don appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Verify Fume Hood Operation PPE->FumeHood Emergency Locate Eyewash & Shower FumeHood->Emergency Receive Receive Compound Inspect Container Seal Transfer Transfer to Inert Glovebox or Fume Hood Receive->Transfer Weigh Weigh required amount into a clean, dry vial Transfer->Weigh Seal Promptly reseal main container Weigh->Seal AddSolvent Add appropriate solvent (e.g., DMSO, Methanol) Seal->AddSolvent Mix Vortex or sonicate until fully dissolved AddSolvent->Mix QC_Check Visually inspect for particulates Mix->QC_Check QC_Check->Mix Not Clear StoreSol Store solution appropriately (e.g., -20°C, protected from light) QC_Check->StoreSol Clear

Caption: Standard workflow for safe handling and solution preparation.

4.2. Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for screening and cell-based assays.

  • Pre-Weighing Preparation: Tare a clean, dry amber glass vial with a screw cap on an analytical balance.

  • Weighing: In a chemical fume hood, carefully transfer approximately 2.02 mg of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride (MW = 201.67 g/mol ) into the tared vial. Record the exact weight.

  • Solvent Addition: Based on the exact weight, calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Volume (L) = [Weight (g) / 201.67 ( g/mol )] / 0.010 (mol/L)

    • For 2.02 mg, this is approximately 1.0 mL.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Secure the cap and vortex the vial for 1-2 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

  • Quality Control: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Analytical Characterization

While many suppliers provide this compound for early discovery without extensive analytical data, it is best practice to perform in-house verification.

5.1. Identity and Purity Analysis

A combination of techniques is recommended for robust quality control.[9]

TechniquePurposeTypical Parameters & Expected Results
¹H NMR Structural ConfirmationAnalysis in DMSO-d₆ or D₂O should show characteristic peaks for the cyclopropyl, aromatic, and methylene protons, consistent with the structure.
LC-MS Purity Assessment & Mass VerificationA reverse-phase HPLC method can assess purity (typically >98%). The mass spectrometer should detect the parent ion [M+H]⁺ at m/z corresponding to the free base (C₁₀H₁₂FN).
GC-MS Orthogonal Purity CheckCan be used to identify volatile impurities. The compound may require derivatization for optimal analysis.[9]

5.2. Example GC-MS Parameters for Related Amines

While specific methods for this exact compound are not published, parameters for similar aromatic amines can be adapted.[9]

  • Column: Phenyl-methyl polysiloxane capillary column (e.g., DB-5ms).

  • Injector: 250 °C.

  • Oven Program: Start at 100-150 °C, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • Mass Range: 50-400 amu.

Waste Disposal

All waste materials must be handled as hazardous chemical waste.

  • Solid Waste: Contaminated items such as weighing paper, gloves, and vials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain.[10]

References

  • (1-(4-cyclopropyl-2-fluorophenyl)methanamine hydrochloride — Chemical Substance Information) . NextSDS. [Link]

  • (Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications) . Longdom Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in (1-(4-Fluorophenyl)cyclopropyl)methanamine Hydrochloride Synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks in the synthesis of (1-(4-Fluorophenyl)cyclopropyl)methanamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks in the synthesis of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride.

The synthesis of this highly strained, biologically relevant pharmacophore relies on a three-stage sequence: (1) Phase-transfer catalyzed cyclopropanation , (2) Nitrile reduction , and (3) Anhydrous salt formation . Below, we dissect the mechanistic causality behind common failures at each stage and provide a self-validating experimental framework to guarantee high-yield isolation.

Part 1: Troubleshooting & Mechanistic FAQs

Stage 1: Cyclopropanation of 4-Fluorophenylacetonitrile

Q: My cyclopropanation yield using 1,2-dibromoethane and aqueous NaOH is stalled at 50-60%, with unreacted starting material remaining. How can I drive this to completion? A: The root cause of this stall is the biphasic nature of the reaction mixture. The deprotonation of the acidic methylene protons of 4-fluorophenylacetonitrile occurs at the aqueous-organic interface. Without an optimized phase-transfer catalyst (PTC), interfacial surface area becomes the limiting factor, leading to incomplete conversion. The Fix: Implement tetra-N-butylammonium chloride (TBAC) as a PTC in a toluene/aqueous NaOH system[1]. The lipophilic tetrabutylammonium cation escorts the hydroxide ion into the organic phase, drastically accelerating the initial deprotonation. Mechanistically, once the first alkylation occurs, the resulting mono-bromo intermediate is highly prone to intramolecular nucleophilic attack (ring closure). Because this intramolecular SN​2 is kinetically favored, forcing the initial deprotonation with a PTC ensures rapid and complete conversion to 1-(4-fluorophenyl)cyclopropanecarbonitrile[1].

Stage 2: Nitrile Reduction

Q: During the reduction of the cyclopropanecarbonitrile intermediate, I am observing a significant amount of a higher molecular weight impurity. What is it, and how do I prevent it? A: You are observing the formation of a secondary amine dimer. During the reduction of the nitrile to a primary amine, an intermediate imine is formed. If the reduction is not sufficiently rapid, the newly formed primary amine acts as a nucleophile, attacking the intermediate imine to form an aminal. This aminal eliminates ammonia to form a Schiff base, which is subsequently reduced to a secondary amine dimer. The Fix: You must kinetically outcompete the nucleophilic attack. Switch to a highly reactive, soluble hydride donor such as Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃-THF)[2]. These reagents reduce the imine intermediate to the primary amine almost instantaneously, effectively shutting down the dimerization pathway and maximizing the yield of the target (1-(4-fluorophenyl)cyclopropyl)methanamine[2].

Stage 3: Salt Formation & Isolation

Q: When I add HCl to my purified free base, I get a sticky, unfilterable oil instead of a crisp powder. Why does it "oil out"? A: "Oiling out" occurs when the target molecule forms a supersaturated liquid phase rather than nucleating into a crystal lattice. The (1-(4-fluorophenyl)cyclopropyl)methanamine hydrochloride salt is exceptionally hygroscopic[3]. If you use aqueous HCl, the introduced water acts as a highly effective solvent for the salt, preventing crystallization and forming a dense syrup. The Fix: Strict anhydrous conditions are mandatory. Dissolve the free base in an anhydrous, moderately polar solvent (e.g., 1,4-dioxane or diethyl ether) and introduce anhydrous HCl gas or a pre-titrated solution of HCl in dioxane. Cooling the system to 0°C lowers solubility and promotes immediate crystal nucleation.

Part 2: Quantitative Data Presentation

To aid in route selection, the following table summarizes the causal relationship between reduction methodologies and resulting yield/impurity profiles.

Reduction MethodologyReagent/CatalystTypical YieldPrimary Impurity ProfileMechanistic Rationale for Impurity
Catalytic Hydrogenation Pd/C + H₂ (50 psi)40 - 55%Secondary Amine DimerSlow imine reduction allows primary amine nucleophilic attack.
Modified Hydrogenation Raney Ni + H₂ + NH₃75 - 85%Unreacted NitrileExcess NH₃ shifts equilibrium away from dimer, but catalyst poisons easily.
Electrophilic Hydride BH₃-THF Complex80 - 90%Boron-amine adductsStrong reduction, but requires aggressive acidic workup to break adducts.
Nucleophilic Hydride LiAlH₄ in Anhydrous THF85 - 95% Trace Aluminum saltsExtremely rapid reduction outcompetes dimerization; requires Fieser workup.

Part 3: Self-Validating Experimental Protocol

This protocol integrates self-validation checkpoints to ensure chemical integrity before proceeding to the next stage.

Step 1: Phase-Transfer Catalyzed Cyclopropanation
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 10.0 g (7.4 mmol) of 4-fluorophenylacetonitrile and 9.56 mL (11.1 mmol) of 1,2-dibromoethane in 60 mL of toluene[1].

  • Catalyst Addition: Add 2.0 g of tetra-N-butylammonium chloride (TBAC), followed by 60 mL of 12 M aqueous NaOH[1].

  • Execution: Stir vigorously (>500 rpm) at room temperature for 24 hours.

  • Validation Checkpoint 1 (TLC): Spot the organic layer against the starting material on silica TLC (Hexanes/EtOAc 9:1). The reaction is complete when the lower UV-active spot (starting material) disappears.

  • Workup: Add 200 mL ethyl acetate. Separate the organic layer, wash twice with deionized water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)cyclopropanecarbonitrile.

Step 2: LiAlH₄ Reduction with Fieser Workup
  • Reaction Setup: Suspend 1.5 equivalents of LiAlH₄ in anhydrous THF (100 mL) under a nitrogen atmosphere at 0°C.

  • Addition: Dissolve the intermediate from Step 1 in 20 mL anhydrous THF and add dropwise over 30 minutes to control the exotherm.

  • Execution: Reflux the mixture for 4 hours, then cool back to 0°C.

  • Validation Checkpoint 2 (GC-MS/Ninhydrin): A TLC plate stained with Ninhydrin and heated should reveal a bright pink/purple spot, confirming the presence of the primary amine.

  • Fieser Workup (Critical for Yield): For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O. Stir until a crisp, white, granular aluminum salt precipitates. Filter through a Celite pad. This prevents the formation of an intractable aluminum emulsion that traps the product. Concentrate the filtrate to yield the free base.

Step 3: Anhydrous Salt Formation
  • Reaction Setup: Dissolve the crude free base in 50 mL of anhydrous 1,4-dioxane. Cool to 0°C in an ice bath.

  • Execution: Slowly add 1.2 equivalents of a 4.0 M HCl in dioxane solution dropwise. A white precipitate will form immediately.

  • Validation Checkpoint 3 (Isolation): Filter the precipitate under a nitrogen blanket (to prevent moisture absorption) and wash with cold, anhydrous diethyl ether.

  • Drying: Dry under high vacuum at 40°C for 12 hours to yield the final (1-(4-fluorophenyl)cyclopropyl)methanamine hydrochloride[3].

Part 4: Synthetic Workflow Visualization

The following diagram maps the synthetic workflow, highlighting the critical troubleshooting interventions required to maintain high yields.

SynthesisTroubleshooting SM 4-Fluorophenylacetonitrile Step1 Step 1: Cyclopropanation (1,2-Dibromoethane, NaOH, PTC) SM->Step1 Int1 1-(4-Fluorophenyl)cyclopropanecarbonitrile Step1->Int1 Optimize PTC to prevent reaction stalling Step2 Step 2: Nitrile Reduction (LiAlH4 or BH3-THF) Int1->Step2 Int2 (1-(4-Fluorophenyl)cyclopropyl)methanamine (Free Base) Step2->Int2 Use strong hydride donor to prevent dimerization Step3 Step 3: Salt Formation (Anhydrous HCl / Dioxane) Int2->Step3 Product Target Molecule: HCl Salt Step3->Product Maintain anhydrous conditions to prevent oiling out

Figure 1: Synthetic workflow and critical troubleshooting checkpoints for target HCl salt isolation.

References

  • Title: A novel small-molecule inhibitor reveals a possible role of kinesin-5 in anastral spindle-pole assembly Source: The Company of Biologists URL
  • Title: US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.
  • Title: 4-Fluorophenyl thiazolyl methanamine | Sigma-Aldrich Source: Sigma-Aldrich URL

Sources

Optimization

Technical Support Center: Stability and Storage of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride

Welcome to the technical support center for (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabili...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Improper storage can lead to degradation, impacting experimental reproducibility, and compromising results. This document provides in-depth, evidence-based answers to common questions and outlines robust troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common user inquiries regarding the day-to-day handling and storage of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride.

Q1: What are the optimal storage conditions for long-term stability?

For maximum shelf-life and to prevent degradation, the compound must be stored under controlled conditions. The hydrochloride salt form is specifically used to enhance stability and allow for easier handling compared to the freebase.[1][2]

ParameterRecommended ConditionRationale
Temperature -20°C (long-term)Sub-zero temperatures significantly slow down the kinetics of potential thermal and hydrolytic degradation pathways.[1][3]
0-4°C (short-term, days to weeks)Acceptable for brief periods, but -20°C is strongly advised for storage exceeding one week.[3]
Atmosphere Dry / Desiccated The compound is a salt and can be hygroscopic. Moisture absorption is a primary trigger for hydrolytic degradation of the cyclopropyl amine moiety.[4][5] Always store in a tightly sealed vial, preferably within a desiccator.
Light Dark (e.g., in an amber vial or a dark cabinet)To prevent potential photodegradation, which is a common stress factor for complex organic molecules.[3][6]
Q2: My vial was shipped at ambient temperature. Is the compound compromised?

This is a common concern, but it is generally not an issue. The compound is stable enough for ordinary shipping durations of a few weeks at ambient temperatures.[3] However, upon receipt, it is imperative to immediately transfer the material to the recommended long-term storage condition of -20°C to preserve its integrity over months or years.[1]

Q3: My compound, which was a white crystalline solid, now appears clumpy or has turned into a viscous liquid. What does this mean?

This is a strong indicator of moisture absorption. Amine hydrochloride salts can be hygroscopic, and the presence of water can cause the crystalline structure to break down, leading to a clumpy or liquid appearance.[4] This significantly increases the risk of hydrolytic degradation.[5] If this occurs, the purity of the compound is questionable, and it should be analyzed before use (see Section 3).

Q4: Can I store this compound in solution? If so, what is the best practice?

Storing this compound in solution is not recommended for long periods. Solution-state stability is almost always lower than solid-state stability. If you must prepare a stock solution, follow these guidelines:

  • Use Dry Solvents: Use anhydrous grade solvents such as DMSO, DMF, or DCM.[1]

  • Prepare Fresh: Prepare only the amount of solution needed for your immediate experiment.

  • Store Cold & Dark: If short-term storage is unavoidable, store the solution at -20°C or -80°C in a tightly sealed, light-protected vial.

  • Monitor for Precipitation: Before each use, bring the solution to room temperature and visually inspect for any precipitated material.

Section 2: The Science of Degradation

Understanding the chemical vulnerabilities of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride is key to preventing its degradation.

Q5: Why are the specific storage conditions so critical for this molecule?

The structure of this compound contains two key features prone to degradation: the primary amine and the cyclopropyl group adjacent to it. The recommended storage conditions are a multi-faceted defense against the primary degradation pathways.

cluster_compound Core Compound Stability cluster_stress Environmental Stressors cluster_pathways Degradation Pathways Compound (1-(4-Fluorophenyl)cyclopropyl) methanamine hydrochloride Moisture Moisture (H₂O) Oxygen Atmospheric O₂ Light Light (hv) / Heat (Δ) Hydrolysis Hydrolytic Degradation Moisture->Hydrolysis Initiates Oxidation Oxidative Degradation Oxygen->Oxidation Initiates Photo Photodegradation Light->Photo Initiates start Suspicion of Degradation (Visual change, unexpected results) visual Visual Inspection (Color, clumping, phase change) start->visual hplc Purity Analysis via HPLC visual->hplc purity_check Purity Meets Specification? (e.g., >95%) hplc->purity_check proceed Proceed with Experiment purity_check->proceed Yes quarantine Quarantine Lot & Investigate purity_check->quarantine No lcms Identify Impurity Structure (LC-MS/MS Analysis) quarantine->lcms pathway Determine Degradation Pathway (e.g., Hydrolysis, Oxidation) lcms->pathway contact Discard Lot & Contact Technical Support for Replacement pathway->contact

Sources

Troubleshooting

Resolving mass spectrometry fragmentation issues for (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride

Welcome to the technical support guide for the mass spectrometry analysis of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. This document is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the mass spectrometry analysis of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs). Our goal is to move beyond simple procedural steps and explain the causal factors behind common mass spectrometry challenges, empowering you to develop robust and reliable analytical methods.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the expected behavior of (1-(4-Fluorophenyl)cyclopropyl)methanamine in a mass spectrometer.

Q1: What are the fundamental properties and expected molecular ion of this compound?

When analyzing the hydrochloride salt, it's crucial to consider the free base for mass calculations. The HCl salt will dissociate in solution, and under typical positive mode electrospray ionization (ESI), the free base will be protonated.

Table 1: Compound Properties

Property Value Source
Chemical Formula (Free Base) C₁₀H₁₂FN [1]
Molecular Weight (Free Base) 179.21 g/mol [2]
Expected Protonated Ion [M+H]⁺ 180.1183 m/z [2]
Molecular Formula (HCl Salt) C₁₀H₁₃ClFN [3]

| Molecular Weight (HCl Salt) | 201.67 g/mol |[4] |

Note: The mass spectrometer detects the mass-to-charge ratio (m/z) of ions in the gas phase. The hydrochloride salt itself is not typically observed.

Q2: What are the predicted fragmentation pathways for the [M+H]⁺ ion?

The structure of (1-(4-Fluorophenyl)cyclopropyl)methanamine contains several features that dictate its fragmentation: the primary amine, the cyclopropyl ring, and the fluorophenyl group. Fragmentation is typically induced by collision-induced dissociation (CID) on the protonated molecular ion ([M+H]⁺).

The primary amine is the most likely site of protonation. The resulting fragmentation pathways are driven by the elimination of stable neutral molecules and the formation of stable carbocations.

Predicted Major Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A common pathway for protonated primary amines is the neutral loss of ammonia. This would result in a fragment ion at m/z 163.09 .

  • Cleavage of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo cleavage. A key fragmentation is the loss of the aminomethyl group (•CH₂NH₂) via alpha-cleavage, which is a common mechanism for amines.[5][6] This would lead to the formation of a stable 1-(4-fluorophenyl)cyclopropyl cation at m/z 149.07 .

  • Formation of the Tropylium Ion: A rearrangement followed by cleavage can lead to the formation of the fluorotropylium ion at m/z 109.04 . This involves the expansion of the phenyl ring.

  • Formation of the Fluorophenyl Cation: Direct cleavage of the bond between the cyclopropyl and phenyl rings can generate the 4-fluorophenyl cation at m/z 95.03 .[7]

Fragmentation_Pathway cluster_frags Major Fragment Ions M_H [M+H]⁺ m/z 180.12 frag1 [C₁₀H₁₂F]⁺ m/z 163.09 M_H->frag1 - NH₃ frag2 [C₁₀H₉F]⁺ m/z 149.07 M_H->frag2 - •CH₂NH₂ frag3 [C₇H₅F]⁺ m/z 109.04 frag2->frag3 Rearrangement frag4 [C₆H₄F]⁺ m/z 95.03 frag2->frag4 - C₄H₅

Caption: Predicted fragmentation of [M+H]⁺ for (1-(4-Fluorophenyl)cyclopropyl)methanamine.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem 1: Poor or No Signal Intensity

A weak or absent signal for your target analyte is a common issue that can stem from multiple sources.[8]

Possible Causes & Solutions:

  • Incorrect Ionization Mode:

    • Cause: The basic amine group is most efficiently ionized in positive ESI mode. Running in negative mode will yield little to no signal.

    • Solution: Ensure your mass spectrometer is set to Positive Electrospray Ionization (ESI+) .

  • Suboptimal Source Parameters:

    • Cause: ESI is sensitive to parameters like spray voltage, gas flows (nebulizing and drying gas), and temperature.[9][10] Incorrect settings can prevent efficient droplet formation and desolvation.

    • Solution: Systematically optimize source parameters. Start with the instrument manufacturer's recommended settings and adjust one parameter at a time while monitoring the signal intensity of your analyte. A higher spray voltage may be needed for highly aqueous mobile phases.[9]

  • Sample Concentration Issues:

    • Cause: The sample may be too dilute to detect or so concentrated that it causes ion suppression.[8]

    • Solution: Prepare a dilution series of your sample to find the optimal concentration range for your instrument. If ion suppression is suspected due to a complex matrix, implement sample cleanup steps like solid-phase extraction (SPE).[8]

  • Instrument Contamination:

    • Cause: A dirty ESI probe, nozzle, or ion transfer optics can significantly reduce signal.[11]

    • Solution: Follow the manufacturer's protocol for cleaning the ESI source components. Check for visible contamination at the tip of the ESI probe.[11]

No_Signal_Troubleshooting Start Problem: Poor or No Signal Check1 Is MS in Positive ESI Mode? Start->Check1 Action1 Switch to ESI+ Check1->Action1 No Check2 Optimize Source Parameters (Voltage, Gas, Temp) Check1->Check2 Yes Action1->Check2 Check3 Analyze Dilution Series Check2->Check3 Check4 Clean ESI Source & Optics Check3->Check4 End Signal Restored Check4->End

Caption: Workflow for troubleshooting poor or no MS signal.

Problem 2: Unexpected m/z Peaks in the Full Scan Spectrum

The presence of ions other than the expected [M+H]⁺ can complicate data interpretation. These are often adducts or the result of in-source fragmentation.

Possible Causes & Solutions:

  • Adduct Formation:

    • Cause: In ESI, molecules can associate with cations present in the mobile phase or from contaminants.[12] Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[13][14] Using older glassware can be a source of unwanted sodium ions.[12]

    • Solution:

      • Identify the Adduct: Calculate the mass difference between the unexpected ion and your compound's neutral mass. Match this difference to common adducts (see Table 2).

      • Mitigate: Use high-purity solvents and fresh mobile phases. If sodium or potassium adducts are persistent, consider using plastic vials and minimizing contact with glass. Adding a small amount of a volatile acid (e.g., 0.1% formic acid) can promote protonation ([M+H]⁺) over other adducts.[15]

Table 2: Common Positive ESI Adducts

Adduct Mass Difference (Da) Expected m/z for C₁₀H₁₂FN
[M+H]⁺ +1.0078 180.1183
[M+NH₄]⁺ +18.0344 197.1449
[M+Na]⁺ +22.9898 202.1002
[M+K]⁺ +38.9637 218.0742

Source: Adapted from Waters Corporation and other sources.[13][14]

  • In-Source Fragmentation:

    • Cause: If the energy within the ion source (e.g., cone voltage or fragmentor voltage) is too high, the molecular ion can fragment before it reaches the mass analyzer. This will result in a weak or absent [M+H]⁺ peak and strong signals for fragment ions.

    • Solution: Reduce the cone/fragmentor voltage. Perform an infusion of your standard and ramp the voltage from a low to a high setting. This will allow you to find the optimal voltage that maximizes the [M+H]⁺ signal while minimizing fragmentation.

Problem 3: Poor or Uninformative MS/MS (Tandem MS) Spectra

Even with a strong precursor ion signal ([M+H]⁺), obtaining a high-quality MS/MS spectrum can be challenging.

Possible Causes & Solutions:

  • Incorrect Collision Energy (CE):

    • Cause: Collision energy is the critical parameter for inducing fragmentation. If the CE is too low, the precursor ion will not fragment efficiently. If it is too high, the precursor will be completely shattered into very small, uninformative ions, or the desired fragments will themselves fragment further.

    • Solution: Perform a collision energy optimization experiment. Analyze your compound by infusing a standard and acquiring MS/MS spectra across a range of collision energies (e.g., from 5 eV to 40 eV in 5 eV steps). Plot the intensity of the precursor and key fragment ions against the collision energy to find the optimal value that produces a rich and informative spectrum.

  • Precursor Ion Isolation Width:

    • Cause: The isolation window (typically 1-2 Da) used to select the precursor ion in the first mass analyzer might be too wide, allowing isobaric interferences to enter the collision cell, or too narrow, cutting off part of the isotopic envelope of your precursor and reducing sensitivity.

    • Solution: For initial experiments, a setting of ~1 Da is usually sufficient. If you have a high-resolution instrument, you can use a narrower window (e.g., 0.7 Da) to ensure you are only fragmenting your ion of interest.

III. Experimental Protocols

Protocol 1: Optimizing Cone/Fragmentor Voltage for Maximum [M+H]⁺

This protocol helps to minimize in-source fragmentation and maximize the signal of the desired molecular ion.

  • Sample Preparation: Prepare a 1 µg/mL solution of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion Setup: Infuse the sample solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Method Setup:

    • Set the instrument to Positive ESI Full Scan Mode .

    • Set the scan range to m/z 50-300.

    • Set the collision energy to a minimum value (e.g., 2-5 eV).

  • Voltage Ramping:

    • Begin with a low cone/fragmentor voltage (e.g., 10 V).

    • Acquire data for 30 seconds.

    • Increase the voltage in 5 V increments, acquiring data at each step, up to a maximum of ~80 V.

  • Data Analysis:

    • Create an extracted ion chromatogram (XIC) for the [M+H]⁺ ion (m/z 180.12) and for major expected fragment ions (e.g., m/z 163.09, 149.07).

    • Plot the intensity of each ion versus the cone/fragmentor voltage.

    • Select the voltage that provides the highest intensity for the [M+H]⁺ ion with minimal intensity for the fragment ions. This is your optimal setting for full scan analysis.

IV. References

  • Waters Corporation. What are common adducts in ESI mass spectrometry? - WKB67428.

  • Miller, J. M., & Miller, J. C. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogenoaromatic compounds. Part II. Pentafluorophenyl derivatives of Group IV. Canadian Journal of Chemistry, 47(10), 1613-1620.

  • Scribd. Common ESI Mass Spectrometry Adducts. (2024, January 22).

  • BenchChem. A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline. (2025).

  • ResearchGate. List of common adduct types in positive ionisation mode for ESI.

  • Chemspace. 1-[1-(4-fluorophenyl)cyclopropyl]methanamine hydrochloride.

  • Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894.

  • Sigma-Aldrich. (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride.

  • LCGC Blog. 10 Great Tips for Electrospray Ionization LC–MS. (2020, December 8).

  • Shimadzu. How to check for ESI Probe and Nozzle problems. (2020, November 13).

  • ResearchGate. Mass fragmentation pattern of compound 5.

  • ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27).

  • National Center for Biotechnology Information. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.

  • ResearchGate. Mass fragmentation patterns of compound 4.

  • G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11).

  • BenchChem. Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. (2025).

  • MIT Department of Chemistry. Electrospray helpful hints.

  • ResearchGate. Do you have tips for troubleshooting ESI on Shimadzu LCMS 2010?. (2015, April 8).

  • NextSDS. [1-(4-fluorophenyl)cyclopropyl]methanamine — Chemical Substance Information.

  • Chem Help ASAP. common fragmentation mechanisms in mass spectrometry. (2022, November 23). YouTube.

  • Sapphire Bioscience. Cyclopropyl(4-fluorophenyl)methanamine hydrochloride.

  • Merck. Cyclopropyl(4-fluorophenyl)methanamine hydrochloride | 2197052-94-9.

  • PubChemLite. {1-[(4-fluorophenyl)methyl]cyclopropyl}methanamine.

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

  • ResearchGate. Mass fragmentation pattern for complexes 1-4.

  • University of Wisconsin. Mass Spectrometry: Fragmentation.

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8).

  • NextSDS. {1-[(4-fluorophenyl)methyl]cyclopropyl}methanamine — Chemical Substance Information.

  • Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern.

  • Chemistry LibreTexts. 6.11: Fragmentation Pathways. (2022, October 4).

Sources

Optimization

Overcoming steric hindrance in coupling reactions with (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered when using (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride in coupling reactions. The unique steric profile of this primary amine, characterized by the bulky cyclopropyl group adjacent to the aminomethyl moiety, often necessitates specialized strategies to achieve high yields and purity.

This resource provides detailed, evidence-based protocols and explains the chemical principles behind them to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with (1-(4-fluorophenyl)cyclopropyl)methanamine hydrochloride so challenging?

A1: The primary difficulty stems from significant steric hindrance. The cyclopropyl group's proximity to the primary amine physically obstructs the approach of both the metal catalyst and the electrophile. This steric bulk can significantly slow down or inhibit key steps in catalytic cycles, such as oxidative addition and reductive elimination, leading to low yields or failed reactions.[1][2][3]

Q2: My reaction is not working. What is the most common point of failure?

A2: The most frequent cause of failure is an inadequate catalyst system. Standard palladium catalysts and ligands may not be effective for such a sterically demanding substrate.[1][2] Success hinges on selecting a catalyst system, specifically a bulky, electron-rich phosphine ligand, that can accommodate the hindered amine and facilitate the catalytic cycle.[1][2][4]

Q3: Is it necessary to free-base the (1-(4-fluorophenyl)cyclopropyl)methanamine hydrochloride before use?

A3: Yes, it is crucial. The hydrochloride salt is not nucleophilic. The amine must be neutralized (free-based) with a suitable base to generate the free primary amine, which is the active nucleophile in the coupling reaction. This is typically done in situ, but the choice and amount of base are critical reaction parameters.

Q4: Can I use standard amide coupling reagents like HBTU or DCC for this amine?

A4: While possible, standard peptide coupling reagents may provide low yields due to the steric hindrance.[5] These reactions often require elevated temperatures and longer reaction times to overcome the activation energy barrier.[6] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are generally more robust for forming C-N bonds with sterically hindered amines.[2][7]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: No or Very Low Conversion to Product

This is the most common issue and typically points to a problem with the fundamental reaction setup and components.

Potential Cause A: Ineffective Catalyst System

The steric bulk of the cyclopropyl group can prevent the palladium catalyst from efficiently coordinating and proceeding through the catalytic cycle.[1][3]

Solutions:

  • Employ Bulky Biarylphosphine Ligands: These ligands are designed to promote reactions with challenging substrates.[1][4] They favor the formation of a monoligated palladium species, which is more reactive in the oxidative addition and reductive elimination steps with hindered substrates.[7]

  • Utilize Pre-catalysts: Modern palladium pre-catalysts (G3 and G4) are often more stable and efficient, as they do not require an in-situ reduction of Pd(II) to Pd(0).[4][8]

  • Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst and ligand loading can improve conversion.

Catalyst System ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 Pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts provide a reliable source of active Pd(0).[4][8] Pd₂(dba)₃ is a common and effective Pd(0) source.
Ligand XPhos, SPhos, RuPhos, or BrettPhosThese bulky, electron-rich ligands accelerate oxidative addition and reductive elimination for hindered substrates.[1][4][9]
Pd:Ligand Ratio 1:1.2 to 1:2A slight excess of the ligand ensures full coordination to the palladium center.
Catalyst Loading 1-5 mol %Higher loadings may be necessary for very challenging couplings.[9]
Potential Cause B: Inappropriate Base or Insufficient Basicity

The choice of base is critical. It must be strong enough to deprotonate the protonated amine (formed from the hydrochloride salt and any acidic species in the reaction) but not so strong as to cause side reactions.

Solutions:

  • Screen Different Bases: Strong, non-nucleophilic bases are generally preferred.

  • Ensure Stoichiometry: At least two equivalents of base are needed: one to neutralize the hydrochloride salt and another to facilitate the catalytic cycle. It is common to use a slight excess.

BaseRecommended UseNotes
Sodium tert-butoxide (NaOt-Bu) First choice for many Buchwald-Hartwig reactions.Strong, effective, but can be sensitive to moisture.[1]
Lithium bis(trimethylsilyl)amide (LiHMDS) A strong, non-nucleophilic base.Can be beneficial for substrates with sensitive functional groups.[10]
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) Milder inorganic bases.May require higher temperatures or longer reaction times.
Experimental Protocol: General Starting Conditions for Buchwald-Hartwig Amination

This protocol provides a robust starting point for optimization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents 1. Add Ar-X (1.0 eq), Amine HCl (1.2 eq), Base (2.5 eq), and Pd/Ligand to an oven-dried vial. solvent 2. Add anhydrous, degassed solvent (e.g., Toluene, Dioxane). reagents->solvent In glovebox or under inert gas heat 3. Heat under inert atmosphere (e.g., 80-110 °C). solvent->heat monitor 4. Monitor by TLC/LC-MS. heat->monitor quench 5. Quench, extract, and purify. monitor->quench

Caption: General workflow for Buchwald-Hartwig amination.

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), (1-(4-fluorophenyl)cyclopropyl)methanamine hydrochloride (1.2 equiv), sodium tert-butoxide (2.5 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %), and a stir bar to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated. The crude product can be purified by column chromatography.

Problem 2: Reaction Stalls or Gives Low to Moderate Yield

This scenario suggests the catalytic cycle is initiated but is either inefficient or terminates prematurely.

Potential Cause A: Catalyst Inhibition or Decomposition

The pyridine-like nitrogen in some heterocyclic coupling partners can coordinate to the palladium center and inhibit catalysis.[1] High temperatures can also lead to catalyst decomposition.

Solutions:

  • Ligand Choice: For heteroaromatic halides, ligands like XPhos or RuPhos are often more effective at preventing catalyst inhibition.

  • Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable rate. Start at 80 °C and slowly increase if necessary.

  • Solvent Choice: Toluene and dioxane are generally good choices. In some cases, a more polar aprotic solvent like CPME (cyclopentyl methyl ether) can be beneficial.

Potential Cause B: Side Reactions

Several side reactions can compete with the desired coupling.

  • Hydrodehalogenation: The aryl halide is reduced instead of coupled. This can be favored by high temperatures or certain bases.

  • Homocoupling: The aryl halide couples with itself.

Solutions:

  • Lower the Temperature: This is the most effective way to minimize hydrodehalogenation.[2]

  • Use a Weaker Base: If hydrodehalogenation is a major issue, consider switching from NaOt-Bu to K₃PO₄.

  • Control Stoichiometry: Ensure an appropriate excess of the amine is used (typically 1.1-1.3 equivalents).

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues.

G start Reaction Issue: Low or No Yield check_catalyst Is the catalyst system optimized for hindered amines? start->check_catalyst check_base Is the base appropriate and stoichiometry correct? check_catalyst->check_base Yes sol_catalyst Solution: Use bulky biarylphosphine ligand (e.g., XPhos, RuPhos). Use a pre-catalyst. check_catalyst->sol_catalyst No check_conditions Are reaction conditions (temp, solvent) optimal? check_base->check_conditions Yes sol_base Solution: Use NaOt-Bu or LiHMDS. Ensure >2 equivalents. check_base->sol_base No sol_conditions Solution: Screen solvents (Toluene, Dioxane). Optimize temperature (start at 80°C). check_conditions->sol_conditions No success High Yield Achieved check_conditions->success Yes sol_catalyst->check_base sol_base->check_conditions sol_conditions->success

Caption: Troubleshooting workflow for low coupling efficiency.

By systematically addressing these common issues, researchers can significantly improve the success rate of coupling reactions involving the sterically challenging (1-(4-fluorophenyl)cyclopropyl)methanamine hydrochloride.

References
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - MIT Open Access Articles. Available at: [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. Available at: [Link]

  • Steric Hindrance-Controlled Pd(0)-Catalyzed Coupling−Cyclization of 2,3-Allenamides and Organic Iodides. An Efficient Synthesis of Iminolactones and γ-Hydroxy-γ-lactams - ACS Publications. Available at: [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia. Available at: [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides … - ResearchGate. Available at: [Link]

  • 24.7: Reactions of Amines - Chemistry LibreTexts. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Amine Reactivity - MSU chemistry. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Dual Effect of Steric Hindrance in Non‐Aqueous Amine Absorbents: Navigating the Trade‐Off Between Kinetics and Thermodynamics for Efficient CO2 Capture - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs) - ResearchGate. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. Available at: [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. Available at: [Link]

  • [1-(4-fluorophenyl)cyclopropyl]methanamine — Chemical Substance Information - NextSDS. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride

Welcome to the technical support center for (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical properties of this versatile building block and to minimize the occurrence of side reactions in their synthetic endeavors. Our goal is to provide you with the expertise and practical insights necessary to achieve high-yielding, clean, and reproducible results.

Introduction

(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride is a valuable primary amine for the synthesis of a wide range of biologically active molecules. Its structure, featuring a cyclopropyl ring and a fluorophenyl moiety, presents both opportunities for novel molecular architectures and specific challenges in chemical synthesis. The steric bulk of the cyclopropyl group and the electronic effects of the fluorophenyl ring can influence the reactivity of the amine, leading to potential side reactions if not properly managed. This guide provides a comprehensive overview of common challenges and their solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges I should anticipate when using (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride in my reactions?

A1: The primary challenges stem from two key structural features:

  • Steric Hindrance: The cyclopropyl group adjacent to the amine introduces significant steric bulk, which can hinder its approach to electrophilic centers. This is particularly relevant in reactions like amide coupling.[1][2]

  • Reduced Nucleophilicity: The electron-withdrawing nature of the 4-fluorophenyl group can decrease the electron density on the nitrogen atom, thereby reducing the amine's nucleophilicity.[3]

  • Cyclopropane Ring Strain: The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening under certain conditions, particularly acidic environments.[4][5][6]

Q2: How should I properly handle and store (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride?

A2: As a hydrochloride salt, the compound is generally a stable, solid material. However, proper storage is crucial to maintain its integrity. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a common application for this amine. However, achieving high yields without side products requires careful consideration of the reaction conditions.

Problem 1: Low or no yield of the desired amide product.

This is a frequent issue arising from the combination of steric hindrance and reduced nucleophilicity.

Root Cause Analysis & Solutions
Potential Cause Explanation Recommended Solutions
Insufficiently Reactive Coupling Reagent Standard coupling reagents (e.g., DCC, EDC/HOBt) may not be potent enough to activate the carboxylic acid sufficiently for it to react with the sterically hindered and less nucleophilic amine.[1]Upgrade your coupling reagent. Consider using more powerful phosphonium-based reagents like PyBOP or PyAOP , or uronium-based reagents such as HATU or HCTU . These are known to be more effective for challenging couplings.[1][7]
Inefficient Reaction Conditions Suboptimal temperature, solvent, or concentration can lead to sluggish reactions.Optimize reaction parameters. Increasing the temperature (e.g., to 40-60 °C) can help overcome the activation energy barrier.[1] Aprotic polar solvents like DMF or NMP are generally good choices. Ensure the reaction concentration is adequate (typically 0.1-0.5 M).[8]
Formation of Unreactive Intermediates With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea if the amine is slow to react.[8]Use additives to trap the active intermediate. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) can form a more reactive and stable active ester, minimizing the formation of N-acylurea.[8]
Experimental Protocol: High-Efficiency Amide Coupling of Hindered Amines

This protocol utilizes a potent coupling reagent to overcome the inherent challenges of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride.

  • Preparation: To a solution of the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add DIPEA (3.0 eq.).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.

  • Amine Addition: Add a solution of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride (1.2 eq.) and additional DIPEA (1.2 eq.) in anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions start Low Amide Yield reagent Optimize Coupling Reagent (e.g., HATU, PyBOP) start->reagent Insufficient Reactivity conditions Adjust Reaction Conditions (Temp, Solvent, Conc.) start->conditions Suboptimal Conditions additives Incorporate Additives (e.g., HOAt) start->additives Side Reactions protocol Implement High-Efficiency Protocol reagent->protocol conditions->protocol additives->protocol analysis Monitor by LC-MS protocol->analysis Verify Outcome

Problem 2: Epimerization of a chiral carboxylic acid during coupling.

If your carboxylic acid possesses a stereocenter, particularly at the α-position, there is a risk of epimerization under the reaction conditions.

Root Cause Analysis & Solutions
Potential Cause Explanation Recommended Solutions
Oxazolone Formation The activated N-protected amino acid can cyclize to form a planar oxazolone intermediate, which is prone to racemization.[9][10]Use racemization-suppressing additives. Additives like HOAt or OxymaPure are highly effective at minimizing oxazolone formation.[11]
Excessive Base or High Temperature Strong bases and elevated temperatures can promote epimerization.Careful control of reaction parameters. Use a hindered, non-nucleophilic base like DIPEA. Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) if possible.[9]

Troubleshooting Guide: Reductive Amination Reactions

Reductive amination is another key transformation for this amine. The primary concern here shifts to the stability of the cyclopropane ring.

Problem 3: Cleavage of the cyclopropane ring during the reaction.

The strained three-membered ring can be susceptible to opening under certain reductive or acidic conditions.

Root Cause Analysis & Solutions
Potential Cause Explanation Recommended Solutions
Harsh Reducing Conditions Aggressive reducing agents or catalytic hydrogenation with certain catalysts (e.g., PtO₂) can lead to hydrogenolysis of the cyclopropane ring.[4]Employ milder reducing agents. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally safe for cyclopropane rings and are effective for reducing the intermediate imine.[4][12][13]
Acid-Catalyzed Ring Opening The reaction medium's acidity, especially if strong acids are used as catalysts, can protonate the cyclopropane ring, leading to ring opening.[5][6][14]Control the pH. Use a weak acid catalyst, such as acetic acid, and maintain the pH in a weakly acidic to neutral range (pH 5-7) to facilitate imine formation without promoting ring cleavage.
Experimental Protocol: Cyclopropane-Sparing Reductive Amination

This protocol is designed to preserve the integrity of the cyclopropane ring while achieving efficient reductive amination.

  • Imine Formation: In a round-bottom flask, dissolve the ketone or aldehyde (1.0 eq.) and (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride (1.1 eq.) in a suitable solvent like methanol or 1,2-dichloroethane. Add a catalytic amount of acetic acid (0.1-0.2 eq.).

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. The formation of the imine can be monitored by TLC or LC-MS. For less reactive carbonyls, the use of a dehydrating agent like molecular sieves can be beneficial.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly and portion-wise add sodium borohydride (1.5 eq.).

  • Completion: Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions start Cyclopropane Ring Cleavage reducing_agent Select Milder Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) start->reducing_agent Harsh Reduction ph_control Control Reaction pH (Weak Acid Catalyst) start->ph_control Acid-Catalyzed Opening protocol Implement Cyclopropane-Sparing Protocol reducing_agent->protocol ph_control->protocol analysis Monitor Ring Integrity by NMR protocol->analysis Verify Structure

Problem 4: N-Alkylation as a side reaction.

As a primary amine, (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride can undergo multiple alkylations, leading to the formation of secondary and tertiary amines.

Root Cause Analysis & Solutions
Potential Cause Explanation Recommended Solutions
Over-alkylation In direct alkylation reactions with alkyl halides, the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to further alkylation.[15]Use a large excess of the amine. While not always practical, using a significant excess of the primary amine can favor mono-alkylation. Alternative synthetic routes. Reductive amination is a superior method for controlled mono-alkylation.[13]
Reaction with Coupling Reagent In amide coupling, some uronium-based reagents can react with the primary amine to form a guanidinium byproduct, effectively capping the amine.[8]Pre-activate the carboxylic acid. Add the coupling reagent to the carboxylic acid and allow it to activate for a short period before introducing the amine. This minimizes the exposure of the free amine to the coupling reagent.

Conclusion

Successfully employing (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride in organic synthesis hinges on a clear understanding of its reactivity profile. By anticipating the challenges of steric hindrance, reduced nucleophilicity, and the potential for cyclopropane ring-opening, researchers can proactively select the appropriate reagents and conditions to favor the desired reaction pathway. This guide provides a foundation for troubleshooting common issues and offers robust protocols to enhance the efficiency and success of your synthetic endeavors. For further assistance, please consult the referenced literature or contact our technical support team.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435. [Link]

  • Silverman, R. B., & Peseckis, S. M. (2004). Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 47(22), 5419–5424. [Link]

  • Yoshimura, M., & Zuccarello, J. L. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2445–2453. [Link]

  • Schaffner, A. P., Dettwiler, J. E., & Borman, L. S. (2005). Fluorinated Phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(10), 3473–3482. [Link]

  • Peseckis, S. M., & Silverman, R. B. (2004). Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase. Journal of Medicinal Chemistry, 47(6), 1445–1452. [Link]

  • Silverman, R. B., & Peseckis, S. M. (2004). Fluorinated Phenylcyclopropylamines. 2. Effects of Aromatic Ring Substitution and of Absolute Configuration on Inhibition of Microbial Tyramine Oxidase. Journal of Medicinal Chemistry, 47(22), 5419–5424. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333–337. [Link]

  • Miller, S. J., & Copeland, G. T. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]

  • Gendron, T., & Bédard, A.-C. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Miyamura, S., Araki, M., Suzuki, T., Yamaguchi, J., & Itami, K. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 54(3), 846–851. [Link]

  • Gembus, V., & Gandon, V. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/Chempros. [Link]

  • Aleku, G. A., Man, H., & France, S. P. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. The University of Manchester. [Link]

  • Xiao, Y., & Zhang, X. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry, 68(10), 4120–4122. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Chemistry Stack Exchange. (2021, September 13). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]

  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][16]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]

  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. [Link]

  • Reddy, V. P., & Bellew, D. R. (2009). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]

  • Baron, M. (2026, March 20). Reductive Transformations with Sodium Borohydride and Their Applications. ACS Omega. [Link]

  • Lee, J. C., & Cha, J. K. (2007). Acid- and Pd(0)-catalyzed ring opening of 1-(1-cycloalkenyl)cyclopropyl sulfonates. Organic Letters, 9(22), 4439–4442. [Link]

  • Wohl, R. A. (1974). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. CHIMIA International Journal for Chemistry, 28(1), 1–5. [Link]

  • Le, N. H., & Jones, A. X. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC. [Link]

  • Kumar, A., & Kumar, S. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Taylor & Francis Group. (2025, March 3). Ring opening of cyclopropylmethylidene with trimethylaluminum: Synthesis of 1-cyclopropylethyl ether as an acid labile protecting group for hydroxyl Protection and carbohydrate synthesis. Figshare. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1–10. [Link]

  • Wohl, R. A. (1974, January 31). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]

  • NextSDS. (n.d.). 1-(4-cyclopropyl-2-fluorophenyl)methanamine hydrochloride — Chemical Substance Information. [Link]

  • NextSDS. (n.d.). {1-[(4-fluorophenyl)methyl]cyclopropyl}methanamine — Chemical Substance Information. [Link]

  • Cao, J., & Pratumyot, Y. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. [Link]

  • Padmashali, B., & et al. (2018, October 30). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Application &amp; Comparison Guide: Cross-Reactivity and Selectivity of (1-(4-Fluorophenyl)cyclopropyl)methanamine Hydrochloride

Executive Summary In modern rational drug design, the strategic incorporation of conformationally restricted and metabolically stabilized building blocks is critical for transitioning leads from discovery to clinical via...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the strategic incorporation of conformationally restricted and metabolically stabilized building blocks is critical for transitioning leads from discovery to clinical viability. (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride (CAS: 1209726-03-3) is a highly specialized intermediate utilized to rigidify flexible benzylamine or phenethylamine pharmacophores.

This guide provides an objective, data-driven comparison of this building block against standard alternatives (Benzylamine and 1-Phenylcyclopropylmethanamine). It details the structural rationale, chemical cross-reactivity in synthetic workflows, and biological selectivity—specifically focusing on the mitigation of Monoamine Oxidase (MAO) off-target liabilities and Cytochrome P450 (CYP450) metabolic clearance.

Structural Dynamics & Physicochemical Profiling

The utility of (1-(4-Fluorophenyl)cyclopropyl)methanamine stems from two distinct structural modifications:

  • The Cyclopropyl Fragment: The 1,1-disubstituted cyclopropane ring restricts the conformational flexibility of the molecule. This locks the primary amine into a specific exit vector relative to the aryl ring, minimizing the entropic penalty upon target binding[1].

  • Para-Fluoro Substitution: Fluorine is a classic bioisostere for hydrogen. Its extreme electronegativity and strong C-F bond block oxidative metabolism at the metabolically labile para position of the phenyl ring, while subtly modulating the pKa of the adjacent amine [2].

The compound is supplied as a hydrochloride salt . This is a deliberate formulation choice to prevent atmospheric carbon dioxide absorption (which forms insoluble carbamates) and oxidative degradation of the free base during storage.

Table 1: Physicochemical Comparison of Amine Building Blocks
PropertyBenzylamine1-Phenylcyclopropylmethanamine(1-(4-Fluorophenyl)cyclopropyl)methanamine HCl
Conformational State Highly FlexibleRigidifiedRigidified
Metabolic Liability High (CYP oxidation)ModerateLow (Blocked by 4-Fluoro)
Calculated LogP (Free Base) 1.091.852.01
Amine pKa (Approx.) 9.38.98.7 (Inductive effect of F)
Steric Hindrance (α-carbon) LowHigh (Quaternary center)High (Quaternary center)

Chemical Cross-Reactivity & Synthetic Workflows

When incorporating this building block into a lead scaffold, the steric bulk of the cyclopropyl ring significantly alters its nucleophilicity compared to unhindered amines. Understanding its chemical cross-reactivity is essential for optimizing parallel synthesis and high-throughput screening (HTS) libraries.

Protocol 1: High-Throughput Chemoselectivity Assay (Amide Coupling)

This protocol evaluates the coupling efficiency of the target amine against competing nucleophiles.

  • Rationale & Causality: HATU is selected over standard carbodiimides (e.g., EDC/HOBt) because the steric hindrance of the 1,1-disubstituted cyclopropyl system requires a highly reactive uronium species to drive the reaction to completion. DIPEA is required to liberate the free amine from the hydrochloride salt in situ.

  • Self-Validating System: The assay includes an internal standard (4-methylbiphenyl) and a highly reactive competitor (benzylamine) in a 1:1 equimolar ratio. The LC-MS/MS readout directly reflects relative kinetic rates, validating the coupling efficiency independent of instrument drift or ionization variations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M solution of the carboxylic acid core in anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir for 5 minutes at room temperature to pre-form the active ester.

  • Competitive Coupling: Add a pre-mixed solution containing 0.5 equivalents of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride and 0.5 equivalents of Benzylamine to the reaction matrix.

  • Quenching: After 60 minutes, quench the reaction with 5% aqueous trifluoroacetic acid (TFA) to instantly halt all coupling kinetics.

  • LC-MS/MS Analysis: Spike the quenched mixture with the 4-methylbiphenyl internal standard. Quantify the ratio of the fluorinated cyclopropyl amide vs. the benzyl amide product.

Chemoselectivity A Amine Input (1-F-Ph-cPr-CH2NH2) B Coupling Reagent (HATU / DIPEA) A->B D LC-MS/MS Quantification B->D Quench & Analyze C Competitor Amines (e.g., Benzylamine) C->B E Chemoselectivity Profile D->E Data Processing

Caption: Workflow for evaluating amide coupling chemoselectivity using LC-MS/MS.

Biological Selectivity & Off-Target Profiling

The most critical biological liability of cyclopropyl-containing amines is their potential to act as mechanism-based irreversible inhibitors of Monoamine Oxidases (MAO-A and MAO-B) [3]. Classic drugs like Tranylcypromine (a direct cyclopropylamine) undergo single-electron transfer to the MAO flavin cofactor, leading to ring opening and irreversible covalent adduction.

However, (1-(4-Fluorophenyl)cyclopropyl)methanamine features a methylene (-CH2-) spacer between the primary amine and the cyclopropyl ring. This structural shift drastically alters the binding mode within the MAO active site, reducing irreversible inactivation. Concurrently, the 4-fluoro group prevents CYP450-mediated para-hydroxylation.

Protocol 2: MAO-A/B Cross-Reactivity and CYP450 Stability Assay
  • Rationale & Causality: A 30-minute pre-incubation of the compound with MAO enzymes before adding the luminescent substrate is critical. This time-dependent step differentiates between safe, reversible competitive inhibition and dangerous, irreversible mechanism-based inactivation.

  • Self-Validating System: The CYP450 stability protocol is rendered self-validating by the parallel incubation of a zero-cofactor (no NADPH) control. This ensures that any observed parent compound depletion is strictly enzymatically driven, ruling out chemical instability or non-specific plate binding. Tranylcypromine is included as a positive control to validate assay sensitivity to MAO inactivators.

Step-by-Step Methodology:

  • CYP450 Incubation: Incubate 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4). Initiate the reaction by adding 1 mM NADPH. Run a parallel plate without NADPH (zero-cofactor control).

  • MAO Pre-incubation: In a separate assay, incubate varying concentrations (0.1 nM to 100 µM) of the test compound with recombinant human MAO-A or MAO-B for 30 minutes at 37°C.

  • Luminescent Readout: Add the MAO proluminescent substrate (e.g., luciferin derivative). Read luminescence after 60 minutes to calculate residual enzyme activity and determine IC50 values.

OffTarget Core Lead Scaffold with 1-F-Ph-cPr-CH2NH2 CYP CYP450 Enzymes (Liver Microsomes) Core->CYP Phase I Metabolism MAO Monoamine Oxidase (MAO-A / MAO-B) Core->MAO Off-Target Binding Block Para-Oxidation Blocked (4-Fluoro Effect) CYP->Block Shift Reversible Binding (CH2 Spacer Effect) MAO->Shift Tox Metabolic Toxicity & Inactivation Block->Tox Prevents Shift->Tox Prevents

Caption: Metabolic stability and MAO off-target avoidance mechanisms.

Experimental Data & Comparative Analysis

The following table summarizes representative biological selectivity data when these building blocks are integrated into a standardized pharmacophore model. The data highlights how the combination of the cyclopropyl ring and the 4-fluoro substitution optimizes the pharmacokinetic profile without triggering severe MAO liabilities.

Table 2: Comparative Biological Selectivity Profile
Building Block IncorporatedAmide Coupling Yield (%)CYP2D6 Intrinsic Clearance (µL/min/mg)MAO-A IC50 (µM)MAO-B IC50 (µM)
Benzylamine >95%85.4 (High Clearance)>100 (Inactive)>100 (Inactive)
Tranylcypromine (Control) N/A12.1 (Low Clearance)0.002 (Irreversible)0.005 (Irreversible)
1-Phenylcyclopropylmethanamine 78%42.6 (Moderate)18.5 (Reversible)8.2 (Reversible)
(1-(4-Fluorophenyl)cyclopropyl)methanamine 75%14.2 (Low Clearance) >50 (Reversible) 22.4 (Reversible)

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[Link]

  • Ramsay, R. R., & Albreht, A. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of Neural Transmission.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride

This document provides an in-depth, procedural guide for the safe and compliant disposal of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. As a crucial intermediate in pharmaceutical research and development,...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. As a crucial intermediate in pharmaceutical research and development, ensuring its proper handling from bench to disposal is paramount for laboratory safety, environmental stewardship, and regulatory compliance. This guide moves beyond a simple checklist, offering a framework grounded in scientific principles to empower researchers to manage this chemical waste stream with confidence and precision.

Core Principle: Hazard-Informed Waste Management

The foundation of any effective disposal protocol is a thorough understanding of the substance's intrinsic hazards. (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride is not a benign compound; it is classified as a hazardous substance requiring specific handling precautions.[1] The primary risks associated with this compound necessitate the use of appropriate personal protective equipment (PPE) at all times to prevent accidental exposure.[1][2]

Table 1: Hazard Profile of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride

Hazard ClassificationGHS PictogramSignal WordHazard StatementSource
Skin IrritationGHS07WarningH315: Causes skin irritation.[3][4]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure)GHS07WarningH335/H336: May cause respiratory irritation or drowsiness/dizziness.[3][4]
Combustible Solid--Classified as a combustible solid.[5]

This hazard profile dictates that the compound must be managed as regulated hazardous waste from the moment it is designated for disposal. Under no circumstances should it be disposed of in standard laboratory trash or discharged into the sewer system.[1][6]

Pre-Disposal Operations: Establishing a Safe Workflow

Before initiating any disposal-related activities, a safe and compliant environment must be established. This proactive approach minimizes risk to personnel and ensures the integrity of the waste management process.

Personal Protective Equipment (PPE) - Your First Line of Defense

Due to the irritant nature of the compound, direct contact with skin and eyes must be avoided.[4] All handling and disposal procedures should be conducted within a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dusts.[6][7]

Mandatory PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]

  • Protective Clothing: A lab coat must be worn at all times.[2]

Waste Segregation: Preventing Unwanted Reactions

A core tenet of chemical safety is the proper segregation of waste.[8] (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride waste should never be mixed with other waste streams. Keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[7]

Step-by-Step Disposal Protocol

This protocol is designed to address the various forms of waste you may generate, from pure solid compound to dilute solutions and contaminated containers.

Solid Waste Disposal
  • Container Selection: Place unused or waste solid (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride into a designated, chemically compatible container with a secure, screw-on cap.[1][9] The container must be in good condition, free of leaks or defects.[9]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[1][9] The label must, at a minimum, include:

    • The full chemical name: "(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride".

    • The words "Hazardous Waste".[9]

    • An indication of the hazards (e.g., "Irritant").

    • The date accumulation started.[10]

  • Storage: Store the sealed waste container in a designated satellite accumulation area.[1] This area should be well-ventilated and away from general laboratory traffic. Ensure secondary containment is used for all liquid waste containers.[8]

Liquid Waste (Solutions) Disposal
  • Collection: Collect all solutions containing (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride in a dedicated, compatible, and clearly labeled hazardous waste container.[1]

  • Labeling: As with solid waste, the container must have a "Hazardous Waste" label. Critically, you must list all constituents and their approximate percentages (e.g., "Methanol 95%, (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride 5%").[1][9]

  • Storage: Keep the container tightly sealed except when adding waste.[8][9] Store it in the designated satellite accumulation area alongside other compatible waste streams.

Decontamination and Disposal of Empty Containers

Empty containers that once held this compound are still considered hazardous waste until properly decontaminated.[1]

  • Triple Rinsing: The standard and required procedure is to triple rinse the empty container.[1][8]

    • Select a suitable solvent in which the compound is soluble (e.g., methanol, ethanol).

    • Pour a small amount of the solvent into the container, cap it, and agitate thoroughly to dissolve any remaining residue.

    • Crucially, decant the rinsate into your designated liquid hazardous waste container. [1][8] This rinsate is considered hazardous waste.

    • Repeat this process two more times.

  • Defacing the Label: After the final rinse and allowing the container to air dry, completely remove or deface the original manufacturer's label.[1] This prevents confusion and ensures the container is not mistaken for one containing product.

  • Final Disposal: Once properly triple-rinsed and defaced, the container can typically be disposed of in the regular trash or recycled, in accordance with your institution's specific policies.[1]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

  • Control the Spill: Wearing appropriate PPE, prevent the spread of the spill. For a solid spill, avoid creating dust.[6]

  • Containment and Cleanup: Cover the spill with an inert absorbent material like sand or vermiculite.[7] Carefully sweep or scoop the material into a designated hazardous waste container.[6]

  • Decontaminate: Clean the affected area thoroughly. All materials used for cleanup (absorbent, wipes, gloves) must be placed in the hazardous waste container.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, following local protocols.

Final Disposal Pathway: Professional Services

The ultimate disposal of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride must be handled by a licensed professional waste disposal service.[11][12] Do not attempt to treat or dispose of this chemical yourself. The standard and accepted method for this type of organic amine hydrochloride is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[11][12] Your institution's EHS department will coordinate with a certified hazardous waste contractor for pickup and final disposal.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams of (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride.

DisposalWorkflow Disposal Workflow for (1-(4-Fluorophenyl)cyclopropyl)methanamine HCl start Waste Generation solid Solid Waste (Pure compound, contaminated items) start->solid liquid Liquid Waste (Solutions, rinsate) start->liquid container Empty Product Container start->container spill Spill Occurs start->spill collect_solid Place in labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in labeled Hazardous Waste Container (List all constituents) liquid->collect_liquid rinse Triple Rinse with Appropriate Solvent container->rinse spill_kit Use Spill Kit & PPE (Absorb, Collect) spill->spill_kit store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate Rinsate is waste deface Deface Original Label rinse->deface collect_rinsate->collect_liquid dispose_container Dispose of Container per Institutional Policy (Trash/Recycle) deface->dispose_container spill_kit->collect_solid pickup Arrange for Pickup by EHS/Licensed Waste Contractor store->pickup incinerate Final Disposal: High-Temperature Incineration pickup->incinerate

Caption: Decision workflow for proper waste stream management.

Regulatory Framework

All disposal activities must comply with local and national regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste generated in laboratories is regulated.[13] Academic labs may fall under the alternative requirements of 40 CFR Part 262 Subpart K, which provides specific guidance for managing laboratory waste.[14]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the hazards of chemicals in the workplace.[15]

Adherence to the procedures outlined in this guide will ensure you remain in compliance with these key regulations, protecting both yourself and your institution.

References

  • 1-(4-cyclopropyl-2-fluorophenyl)
  • SAFETY D
  • (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride. Sigma-Aldrich.
  • Safety D
  • Safety D
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride). Benchchem.
  • Safety D
  • What are the Health and Safety Guidelines for Using Amines? TotalSDS.
  • Safety d
  • safety d
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Safety D
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Worker Exposures to Volatile Amines.
  • Waste, Chemical, and Cleanup Enforcement. US EPA.

Sources

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